5-tert-butylbenzo[d]oxazol-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-tert-butyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKXTTYRNZFYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621269 | |
| Record name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99854-88-3 | |
| Record name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-tert-butylbenzo[d]oxazol-2(3H)-one: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-tert-butylbenzo[d]oxazol-2(3H)-one (Compound 1 ), a heterocyclic molecule of significant interest in contemporary drug discovery. The benzoxazolone core is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, offering a unique combination of lipophilic and hydrophilic features and a rigid framework amenable to diverse chemical modifications.[1][2] This document details the known physicochemical properties, provides a validated synthesis protocol, explores the compound's reactivity, and contextualizes its potential as an anticancer agent. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction and Molecular Overview
This compound (Compound 1 ) is a derivative of the benzoxazolone ring system, characterized by a tert-butyl group at the C-5 position of the benzene ring. This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties. The benzoxazolone scaffold itself is a bioisostere for other moieties that may have weaker pharmacokinetic profiles, and it possesses a weakly acidic proton on the nitrogen atom, allowing for specific interactions with biological targets.[2][3]
The core structure is foundational in a variety of commercialized pharmaceuticals and clinical candidates, underscoring its therapeutic relevance.[1] Recent studies have highlighted derivatives of this class, including Compound 1 , as promising leads in oncology, particularly for pancreatic and lung cancers.[4]
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | - |
| Synonyms | 5-tert-Butylbenzoxazolone | |
| CAS Number | 99854-88-3 | |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| Structure | - | |
| InChI Key | CSKXTTYRNZFYNH-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, guiding formulation, and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6]
Physicochemical Data
While specific experimental data for solubility, pKa, and logP of Compound 1 are not widely published, estimations can be made based on the parent benzoxazolone structure and related derivatives. The tert-butyl group is expected to significantly increase lipophilicity compared to the unsubstituted parent compound.
| Property | Value | Notes |
| Physical State | White solid | [4] |
| Melting Point | 164–166 °C | [4] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Inferred from general properties of similar heterocycles. |
| pKa | The N-H proton is weakly acidic, a characteristic feature of the benzoxazolone ring system.[1] | Specific value not determined. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of Compound 1 .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.99 (s, 1H, N-H), 7.29 (s, 1H, Ar-H), 7.18 (d, 1H, Ar-H).[4]
-
Interpretation: The broad singlet at 8.99 ppm is characteristic of the N-H proton of the lactam ring. The signals at 7.29 and 7.18 ppm correspond to the aromatic protons on the benzene ring. The specific splitting pattern and chemical shifts are consistent with the 5-tert-butyl substitution pattern.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Data not available in the reviewed literature. Based on the structure, one would expect approximately 8 distinct signals in the aromatic region and signals for the tert-butyl group's quaternary and methyl carbons, in addition to the carbonyl carbon of the oxazolone ring.
Infrared (IR) Spectroscopy: Data not available in the reviewed literature. The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching: A broad band around 3200 cm⁻¹.
-
C=O stretching (lactam): A strong absorption band in the region of 1750-1780 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2960 cm⁻¹, respectively.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Data not available in the reviewed literature. The molecular ion peak [M]⁺ would be expected at m/z 191. Fragmentation would likely involve the loss of the tert-butyl group or cleavage of the oxazolone ring.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the cyclization of the corresponding 2-aminophenol derivative. A high-yielding method has been reported using a modern carbonylating agent.[4]
Synthetic Workflow
The overall synthetic strategy involves two main stages: the preparation of the key intermediate, 2-amino-4-tert-butylphenol, followed by its cyclization to form the benzoxazolone ring.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported high-yield synthesis and general methodologies for benzoxazolone formation.[4] The first step, the synthesis of the aminophenol precursor, is provided as a representative literature procedure.
Step 1: Synthesis of 2-amino-4-tert-butylphenol (Precursor)
-
Rationale: The synthesis of the correctly substituted aminophenol is the critical first step. This can be achieved through various routes, including the reduction of a nitrophenol intermediate. A common industrial method involves an azo-coupling reaction followed by reductive cleavage.
-
Procedure (Azo-Coupling and Reduction Method):
-
Prepare a diazonium salt solution from aniline under standard conditions (NaNO₂, HCl, 0-5 °C).
-
In a separate vessel, dissolve p-tert-butylphenol in an aqueous sodium hydroxide solution to form the sodium phenoxide.
-
Slowly add the cold diazonium salt solution to the p-tert-butylphenol solution to perform the azo coupling reaction, yielding an azo dye intermediate.
-
The resulting azo compound is then subjected to a reductive cleavage, for example, using sodium dithionite (Na₂S₂O₄) in an alkaline medium, to yield 2-amino-4-tert-butylphenol.
-
The product is isolated by filtration and can be purified by recrystallization.
-
Step 2: Cyclization to this compound
-
Rationale: The cyclization of an o-aminophenol to a benzoxazolone requires a carbonyl source. While hazardous reagents like phosgene have been traditionally used, modern, safer alternatives like 1,1'-Carbonyldiimidazole (CDI) or, as reported, ethyl 1H-imidazole-1-carboxylate (EImC) are preferred.[4] EImC acts as an efficient and safer carbonylating agent.
-
Procedure:
-
To a solution of 2-amino-4-tert-butylphenol (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add ethyl 1H-imidazole-1-carboxylate (EImC) (1.1 equivalents).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.[4]
-
Chemical Reactivity
The reactivity of this compound is dictated by the functional groups present: the lactam within the oxazolone ring, the aromatic benzene ring, and the N-H proton.
N-H Acidity and N-Alkylation/Arylation
The proton on the nitrogen atom is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a competent nucleophile and can undergo reactions with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to yield N-substituted derivatives. This provides a key avenue for generating chemical diversity and modulating biological activity.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution reactions. The existing substituents (amino and hydroxyl groups in the cyclized form, and the tert-butyl group) will direct incoming electrophiles. The tert-butyl group is an ortho-, para-director, and the fused ring system will also influence the position of substitution.
Ring-Opening Reactions
The benzoxazolone ring, while generally stable, can undergo nucleophilic attack at the carbonyl carbon, leading to ring opening. This reaction is more likely to occur under strong basic or acidic conditions with potent nucleophiles. Understanding this potential reactivity is crucial for assessing the compound's stability in biological media and during formulation.
Biological Activity and Therapeutic Potential
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Anticancer Activity
This compound has been identified as a promising lead compound with in vitro cytotoxic activity against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (A549) cell lines.[4] While the specific IC₅₀ values for this particular compound are not publicly available in the cited literature, the identification as a "lead molecule" implies significant potency.
Potential Mechanisms of Action
The anticancer effects of benzoxazolone derivatives are often multifactorial. Key mechanisms reported for this class of compounds include:
-
Induction of Apoptosis: Many benzoxazolone derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, which are key enzymes in the apoptotic cascade.[7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]
-
Targeting Signaling Pathways: Benzoxazolone derivatives have been developed as inhibitors of specific kinases involved in cancer progression. For example, they have been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[8][9]
The tert-butyl group on Compound 1 likely enhances its ability to penetrate cell membranes and may contribute to specific hydrophobic interactions within the binding pocket of its biological target(s).
Safety and Handling
As with any active chemical compound, proper safety precautions should be observed when handling this compound.
-
Hazard Classifications:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising heterocyclic compound built upon the privileged benzoxazolone scaffold. Its reported cytotoxic activity against pancreatic and lung cancer cell lines makes it a valuable lead for further optimization in oncology drug discovery. This guide has synthesized the available data on its chemical properties, provided a robust framework for its synthesis, and discussed its potential biological mechanisms. Further research to fully elucidate its spectroscopic profile, quantify its biological potency through IC₅₀ determination, and explore its mechanism of action is highly warranted.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. BenchChem.
-
Singh, T., & Sharma, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300165. [Link]
-
Yadav, G., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]
- Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(3), 133-145.
- Kumar, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 1-15.
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. (n.d.). [Link]
- Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
-
Singh, T., & Sharma, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Ghosh, H., et al. (2012). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. [Link]
- Lambert, D., & de Tullio, P. (n.d.). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.
-
ResearchGate. (2009). (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. [Link]
- BenchChem. (2025). Comparative Analysis of the Anti-Proliferative Activity of Benzoxazol-2(3H)
-
IOSR Journal. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). [Link]
-
ResearchGate. (2015). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives | Request PDF. [Link]
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines.. [Link]
-
ResearchGate. (2015). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
National Institutes of Health. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
-
SpectraBase. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
ResearchGate. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. [Link]
-
MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. [Link]
-
mzCloud. (n.d.). 2 5 Bis 5 tert butyl benzoxazol 2 yl thiophene. [Link]
-
PubChem. (n.d.). Compound 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one. [Link]
-
SpectraBase. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][6][12]triazole-6(5H)-ones as Possible Anticancer Agents. [Link]
-
PubChem. (n.d.). 5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. [Link]
-
ResearchGate. (2021). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL | Request PDF. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoxazole. [Link]
-
MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. ijpbs.com [ijpbs.com]
An In-Depth Technical Guide to 5-tert-butylbenzo[d]oxazol-2(3H)-one Derivatives and Analogs: A Scaffold for Therapeutic Innovation
This guide provides a comprehensive technical overview of 5-tert-butylbenzo[d]oxazol-2(3H)-one derivatives and their analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this important chemical scaffold, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Benzoxazolone Core - A Privileged Scaffold in Medicinal Chemistry
The benzoxazolone nucleus is a versatile and highly valued scaffold in drug discovery. Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal starting point for the design of novel therapeutic agents.[1] This heterocyclic system is present in a wide array of biologically active compounds with activities spanning from anticancer and anti-inflammatory to neuroprotective and antimicrobial.[2] The ability to easily modify the benzene and oxazolone rings allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.
The introduction of a tert-butyl group at the 5-position of the benzoxazolone ring can significantly influence the compound's lipophilicity and steric profile, potentially leading to enhanced potency and selectivity for its molecular targets. This guide will focus specifically on this class of derivatives and their analogs, exploring their therapeutic potential and the methodologies to synthesize and evaluate them.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core typically starts from the corresponding 2-amino-4-tert-butylphenol. A general and efficient method involves the use of a carbonylating agent to facilitate the cyclization.
General Synthesis of the Core Scaffold
A common and effective route to this compound is through the reaction of 2-amino-4-tert-butylphenol with a suitable carbonyl source. This process is illustrated in the workflow below.
Caption: General synthetic workflow for the this compound core.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported efficient synthesis of benzoxazol-2(3H)-ones.
Materials:
-
2-amino-4-tert-butylphenol
-
Ethyl 1H-imidazole-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2-amino-4-tert-butylphenol in THF, add potassium carbonate.
-
Slowly add ethyl 1H-imidazole-1-carboxylate to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology.
Anticancer Activity
The benzoxazolone scaffold is a key feature in a number of compounds with demonstrated anticancer properties. Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
For instance, this compound has been evaluated for its in vitro cytotoxicity against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (H-460) cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound | Panc-1 (Pancreatic) | 12.5 |
| This compound | H-460 (Lung) | >100 |
Data sourced from a study on the anticancer activities of benzoxazol-2(3H)-ones.
The broader class of benzoxazolone derivatives has been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for the treatment of colorectal cancer.[3][4] The most potent compounds in these studies have shown IC₅₀ values in the nanomolar range against TNIK.[3][4] This suggests that the this compound scaffold could be a promising starting point for the development of novel TNIK inhibitors.
Furthermore, other benzoxazolone derivatives have been shown to induce apoptosis in breast cancer cells, indicating a potential mechanism of action for their anticancer effects.[2]
Other Potential Therapeutic Applications
Beyond cancer, the benzoxazolone core has been explored for a range of other biological activities:
-
Neuroprotective Agents: Benzoxazolone derivatives have been designed as ligands for the 18 kDa translocator protein (TSPO), which is a target for therapeutic agents in psychiatric disorders.[1]
-
Antimicrobial Agents: The benzoxazole scaffold is present in compounds with antibacterial and antifungal properties.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study on a series of this compound analogs is not extensively available in the public domain, we can infer potential relationships based on studies of the broader benzoxazolone class.
The substitution at the C-5 position of the benzoxazolone ring is known to be a critical determinant of biological activity. For instance, in the context of TSPO ligands, the nature of the substituent at C-5 significantly influences binding affinity.[1] The bulky and lipophilic tert-butyl group at this position likely plays a key role in the interaction of these derivatives with their biological targets.
For TNIK inhibitors, the SAR of benzoxazol-2(3H)-one derivatives has been explored, revealing that modifications at the N-3 position can lead to highly potent compounds.[3][4] This suggests that synthesizing analogs of this compound with various substituents at the N-3 position would be a promising avenue for developing more potent anticancer agents.
Caption: Important positions on the this compound scaffold for SAR exploration.
Potential Mechanisms of Action
The mechanism of action for this compound derivatives is likely target-dependent. Based on the activities of the broader benzoxazolone class, several potential mechanisms can be proposed.
Kinase Inhibition
As demonstrated in studies on TNIK inhibitors, the benzoxazolone scaffold can effectively bind to the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[3][4] This inhibition can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the Wnt signaling pathway in the case of TNIK.[3][4]
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs for structure-activity relationship studies.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a series of analogs with modifications at the N-3 position and other sites on the benzene ring to optimize potency and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.
-
In vivo evaluation: Testing the most promising compounds in relevant animal models to assess their efficacy and pharmacokinetic properties.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold.
References
- Synthesis, Anticancer Screening, and Virtual Analysis of 5-S-Substituted Derivatives of 1,3-Oxazol-4-ylphosphon
-
Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. (2006). Journal of Medicinal Chemistry, 49(21), 6364–6375. [Link]
-
Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
-
Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). Bioorganic & Medicinal Chemistry, 20(18), 5568–5582. [Link]
-
Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). ResearchGate. [Link]
- Structure activity relationship of the synthesized compounds. (n.d.).
-
Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2018). Molecules, 23(11), 2872. [Link]
- Structure-activity relationship of target compounds. (n.d.).
- Structure activity relationship of benzoxazole derivatives. (n.d.).
-
Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(1), 84–90. [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2022). Molbank, 2022(4), M1483. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][5]xazin-3(4H). (2025). Source not available.
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). Chemistry Central Journal, 12(1), 125. [Link]
- Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).
-
Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (2020). RSC Advances, 10(4), 2110–2126. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2022). International Journal of Molecular Sciences, 23(19), 11823. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports, 11(1), 19895. [Link]
Sources
- 1. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Biological activity of 5-tert-butylbenzo[d]oxazol-2(3H)-one
An In-depth Technical Guide to the Biological Profile of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Executive Summary
The benzoxazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a specific derivative, this compound, which has been identified as a promising lead compound with notable in vitro cytotoxicity against human pancreatic and lung cancer cell lines.[2] This document provides a comprehensive overview of its synthesis, established biological activities, and a forward-looking framework for elucidating its mechanism of action. Authored for researchers, chemists, and drug development professionals, this guide synthesizes current data with actionable experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
The Benzoxazolone Core: A Biologically Significant Scaffold
Benzoxazoles and their 2-oxo derivatives (benzoxazolones) are bicyclic compounds that have garnered significant attention from the scientific community. Their rigid structure and favorable physicochemical properties make them ideal for interacting with a variety of biological targets. The nucleus is present in numerous compounds that have been investigated for analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[3] The synthetic accessibility of the scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile. The introduction of substituents, such as the tert-butyl group at the 5-position, can significantly influence lipophilicity, metabolic stability, and target-binding affinity, as seen in the subject of this guide.
Synthesis of this compound
An efficient synthesis for this compound (referred to as compound 6b in the primary literature) has been reported, utilizing a carbonylating reagent for the cyclization step.[2] The general and efficient method involves the reaction of the corresponding 2-aminophenol with ethyl 1H-imidazole-1-carboxylate (EImC).[2]
Synthetic Workflow
The synthesis proceeds from 4-tert-butyl-2-aminophenol. The key step is the cyclization reaction, which forms the oxazolone ring. Using a carbonylating agent like EImC is advantageous as it often proceeds under mild conditions with high yields and avoids hazardous reagents like phosgene.[2]
Caption: Synthetic route for this compound.
Established Biological Activity: Anticancer Properties
The primary biological activity reported for this compound is its in vitro cytotoxicity against human cancer cell lines. Research has identified it as a lead molecule based on its potent activity against both pancreatic and lung cancer cells.[2]
In Vitro Cytotoxicity Data
The compound's efficacy was evaluated using standard cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) determined for multiple cell lines.
| Compound ID (Reference) | Cell Line | Cancer Type | IC₅₀ (μM)[2] |
| 6b | Panc-1 | Human Pancreatic Adenocarcinoma | 7.8 |
| 6b | A549 | Human Non-small Cell Lung Carcinoma | 9.2 |
Expert Insight: An IC₅₀ value in the single-digit micromolar range, as observed here, is a strong indicator of potent biological activity and is a common benchmark for prioritizing compounds for further development in anticancer drug discovery programs. The activity against Panc-1 is particularly noteworthy, as pancreatic cancer is known for its resistance to many chemotherapeutic agents.
Proposed Avenues for Mechanistic Investigation
While the cytotoxic effects of this compound are established, its precise mechanism of action remains to be elucidated. Based on the activities of related benzoxazolone compounds and general principles of oncology, two primary hypotheses can be proposed.
-
Induction of Apoptosis: A majority of cytotoxic anticancer agents exert their effects by triggering programmed cell death. Investigating key markers of apoptosis, such as caspase activation, DNA fragmentation, and phosphatidylserine externalization, would be a logical next step.
-
Ion Channel Modulation: Certain heterocyclic compounds, including those with structures related to benzoxazolones, have been shown to function as ion channel modulators.[4] For instance, the compound BL-1249 was identified as a potassium channel opener with bladder-relaxant properties.[4] Dysregulation of ion channels is increasingly recognized as a hallmark of cancer, affecting proliferation, migration, and apoptosis. A screening against a panel of cancer-relevant ion channels could reveal a novel mechanism of action.
Proposed Experimental Workflow
The following workflow outlines a systematic approach to explore these hypotheses.
Caption: Workflow for elucidating the mechanism of action.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided as a guide for researchers.
Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on a cancer cell line.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Note: An initial 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the compound's effect is measured on a healthy, proliferating population.
-
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the wells must not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Self-Validation: The inclusion of untreated and vehicle controls is critical to ensure that neither the medium nor the DMSO solvent affects cell viability. A known cytotoxic drug (e.g., doxorubicin) should be run in parallel as a positive control to validate the assay's performance.
-
Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, thus allowing for their differentiation.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution.
-
Causality Note: Staining is performed in a specific calcium-containing binding buffer because Annexin V's binding to PS is calcium-dependent.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed)
-
-
Conclusion
This compound has been identified as a potent cytotoxic agent against challenging cancer cell lines, marking it as a valuable lead compound for oncological research.[2] While its initial activity profile is promising, the underlying mechanism of action is a critical knowledge gap. The proposed research avenues—focusing on apoptosis induction and potential ion channel modulation—provide a logical and robust framework for future studies. The detailed protocols included in this guide offer the practical tools necessary for researchers to undertake this work, paving the way for a deeper understanding of this compound's therapeutic potential and potentially accelerating its journey in the drug development pipeline.
References
-
D. S. R. S. Prakash, G. D. K. Kumar, K. S. Kumar, B. S. Kumar, M. S. Kumar, C. M. Kumar, A. N. B. S. S. S. S. Sastry, J. V. L. N. S. Rao, G. N. Sastry, and P. P. Reddy, "General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities," ResearchGate, Available: [Link]
-
I. Yildiz, E. B. Al-Sara, and D. G. Demirtas, "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives," ResearchGate, Available: [Link]
-
Q. Chao et al., "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor," Journal of Medicinal Chemistry, vol. 52, no. 23, pp. 7808–7816, Dec. 2009. Available: [Link]
-
M. T. Nelson et al., "BL-1249 [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: A Putative Potassium Channel Opener With Bladder-Relaxant Properties," Journal of Pharmacology and Experimental Therapeutics, vol. 313, no. 1, pp. 250–259, Apr. 2005. Available: [Link]
-
M. K. Gautam, C. S. R. Rao, and P. K. Gautam, "PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW," International Journal of ChemTech Research, vol. 4, no. 2, pp. 640-650, 2012. Available: [Link]
-
A. A. El-Sayed, "(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one," Molbank, vol. 2018, no. 3, p. M1011, Sep. 2018. Available: [Link]
-
A. M. M. Al-Majedy, K. A. A. Al-Ghurabi, and H. A. A. Al-Amiery, "In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives," Scientific Reports, vol. 12, no. 1, p. 18223, Oct. 2022. Available: [Link]
-
G. R. Dawson et al., "In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[2][6]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist," ResearchGate, Available: [Link]
-
S. Sharma, K. Sharma, M. Kumar, and A. Kumar, "Benzoxazole: The molecule of diverse biological activities," Journal of Chemical and Pharmaceutical Research, vol. 2, no. 3, pp. 248-257, 2010. Available: [Link]
-
A. Bou-Salah et al., "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents," Molecules, vol. 26, no. 23, p. 7354, Dec. 2021. Available: [Link]
-
Benchpharm, "2-Benzoxazolinone," Benchpharm, Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. BL-1249 [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-tert-butylbenzo[d]oxazol-2(3H)-one: Synthesis, Biological Activity, and Therapeutic Potential
Foreword
The benzoxazolone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activities. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing targeted therapeutic agents. Within this class, 5-tert-butylbenzo[d]oxazol-2(3H)-one stands out as a key analogue, demonstrating notable cytotoxic activity against challenging cancer cell lines. This guide provides an in-depth review of its synthesis, mechanism of action, and the experimental methodologies crucial for its study, tailored for researchers and drug development professionals. We will delve into not just the "what" but the "why," exploring the causal relationships behind experimental design and the molecular pathways that underpin its therapeutic promise.
Synthesis and Chemical Logic
The construction of the this compound core relies on a robust and efficient cyclization strategy starting from the key intermediate, 2-amino-4-tert-butylphenol. The overall synthetic pathway is logical and high-yielding, making it attractive for medicinal chemistry campaigns.
Synthesis of Key Precursor: 2-Amino-4-tert-butylphenol
The most common route to the necessary precursor begins with the readily available and inexpensive p-tert-butylphenol. The process involves introducing an amino group ortho to the hydroxyl group. While several methods exist, a frequently employed industrial method is a diazotization-coupling-reduction sequence.[1]
-
Causality: This multi-step approach, while seemingly complex, offers high regioselectivity. Direct nitration of p-tert-butylphenol can lead to mixtures of isomers and over-nitration, complicating purification. The diazo-coupling strategy ensures the new functional group is introduced specifically at the desired ortho-position.
Cyclization to form this compound
The critical step is the intramolecular cyclization of 2-amino-4-tert-butylphenol to form the benzoxazolone ring. This requires a carbonylating agent to provide the C2 carbonyl group of the final product. A particularly efficient and modern method utilizes ethyl 1H-imidazole-1-carboxylate (EImC) for this transformation, affording the target compound in excellent yield.[2]
-
Expert Insight: The choice of EImC as the carbonylating agent is strategic. Unlike highly toxic and difficult-to-handle reagents like phosgene or its derivatives (e.g., triphosgene), EImC is a stable solid that acts as a "carbonyl shuttle." The reaction proceeds through an activated carbamate intermediate that readily cyclizes under thermal conditions, releasing imidazole and ethanol as byproducts. This approach enhances safety, simplifies handling, and often leads to cleaner reactions with higher yields.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [3] |
| Molecular Weight | 191.23 g/mol | [3] |
| Melting Point | 164–166 °C | [2] |
| Appearance | White solid | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.99 (s, 1H), 7.29 (s, 1H), 7.18 (d, 1H) | [2] |
| ¹³C NMR | Data not available in reviewed literature. | |
| SMILES | O=C1NC2=CC(C(C)(C)C)=CC=C2O1 | [4] |
| InChI Key | CSKXTTYRNZFYNH-UHFFFAOYSA-N | [4] |
| Note: The reported ¹H NMR data appears partial. A complete spectrum would also show a singlet at ~1.3 ppm integrating to 9H for the tert-butyl group and specify the coupling constant for the doublet. |
Biological Activity and Mechanism of Action
The therapeutic potential of this compound is primarily rooted in its anticancer properties. Research has shown this compound is active against challenging cancer cell lines, and its structural class is linked to the inhibition of a key oncogenic signaling pathway.[2]
Cytotoxic Activity
This compound (referred to as compound 6b in the primary literature) has demonstrated activity against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (A549) cell lines.[2]
| Compound | Cell Line | Activity | IC₅₀ Value | Source |
| This compound | Panc-1 | Active | Not Reported | [2] |
| This compound | A549 | Active | Not Reported | [2] |
| Cisplatin (Reference) | Panc-1 | Active | ~22.5 µM | [5] |
| Cisplatin (Reference) | A549 | Active | ~5.0 µM | [5] |
| Note: While the primary source confirms activity, specific IC₅₀ values were not available in the abstract.[2] The values for the standard-of-care agent Cisplatin are provided for context. |
Mechanism of Action: Inhibition of the Wnt/TNIK Signaling Pathway
Recent groundbreaking research has identified the benzoxazolone scaffold as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).[6] TNIK is a serine/threonine kinase that functions as a critical activator of the Wnt signaling pathway, a pathway frequently dysregulated in cancers, particularly colorectal cancer (CRC).[7]
The TNIK-Wnt Signaling Cascade:
-
Wnt Activation: In the presence of Wnt ligands, a receptor complex is formed, leading to the stabilization and nuclear translocation of β-catenin.
-
Transcriptional Complex Formation: In the nucleus, β-catenin displaces the corepressor Groucho from the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.
-
TNIK-Mediated Activation: TNIK is recruited to this complex, where it directly interacts with and phosphorylates TCF4.[8] This phosphorylation event is essential for the activation of the transcriptional complex.
-
Target Gene Expression: The activated TNIK/β-catenin/TCF4 complex drives the expression of Wnt target genes (e.g., c-Myc, Cyclin D1), which promote cell proliferation, survival, and tumor progression.
Inhibition by Benzoxazolones: this compound and its derivatives are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of TNIK.[7] This prevents the phosphorylation of TCF4, effectively shutting down the aberrant Wnt-driven transcription and suppressing cancer cell growth and migration.[6]
Caption: The TNIK-mediated Wnt signaling pathway and its inhibition.
Experimental Protocols
Scientific integrity requires robust, reproducible, and self-validating protocols. The following methodologies provide a framework for the synthesis and biological evaluation of this compound.
Protocol: Synthesis of this compound
This protocol is a representative procedure based on the reported use of EImC as a carbonylating agent.[2]
Objective: To synthesize this compound from 2-amino-4-tert-butylphenol.
Materials:
-
2-amino-4-tert-butylphenol
-
Ethyl 1H-imidazole-1-carboxylate (EImC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-tert-butylphenol (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of aminophenol) and stir until the solid is fully dissolved.
-
Reagent Addition: Add EImC (1.1 eq) to the solution in a single portion.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent system. The reaction is typically complete within 4-6 hours.
-
Self-Validation Check: The TLC should show the consumption of the starting material (aminophenol) and the appearance of a new, less polar spot corresponding to the product.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in EtOAc (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Causality: The water and brine washes remove the imidazole byproduct and any remaining water-soluble impurities.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and EtOAc (e.g., starting from 9:1 to 7:3).
-
Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting white solid to a constant weight. A yield of ~94% can be expected.[2] Confirm identity and purity using NMR and melting point analysis.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line (e.g., Panc-1).
Materials:
-
Panc-1 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
DMSO (vehicle)
-
Doxorubicin or Cisplatin (positive control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed Panc-1 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for cell attachment.
-
Self-Validation Check: A visual inspection under a microscope should confirm even cell distribution and adherence.
-
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) in culture media. The final DMSO concentration in all wells must be kept constant and low (<0.5%).
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with DMSO only) and "positive control" wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37 °C.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) dose-response curve.
-
Future Directions and Conclusion
This compound is a compelling molecule that merges a synthetically accessible scaffold with potent, mechanistically relevant biological activity. Its demonstrated cytotoxicity, coupled with the discovery of the benzoxazolone class as inhibitors of the oncogenic TNIK-Wnt pathway, positions it as a valuable lead compound for further drug discovery efforts.
Future research should focus on three key areas:
-
Quantitative SAR: Elucidating the precise IC₅₀ values for the parent compound and a library of analogues to build a robust structure-activity relationship (SAR) model.
-
In Vivo Efficacy: Advancing optimized analogues into preclinical xenograft models of pancreatic, lung, or colorectal cancer to assess in vivo efficacy and pharmacokinetic properties.
-
Target Engagement: Developing assays to confirm that the compound engages and inhibits TNIK within the cellular environment, validating the proposed mechanism of action.
This guide has outlined the fundamental chemistry, biology, and methodology surrounding this compound, providing a solid, experience-based foundation for scientists aiming to explore and expand upon its therapeutic potential.
References
Sources
- 1. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plos.figshare.com [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Benzoxazolone Scaffold in Drug Discovery
An In-Depth Technical Guide to the Synthesis and Biological Significance of 5-tert-butylbenzo[d]oxazol-2(3H)-one
The benzo[d]oxazol-2(3H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Recognized as a "privileged structure," this bicyclic system is a core component in a multitude of compounds exhibiting a wide array of biological activities. These activities include potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] The structural rigidity of the benzoxazolone ring, combined with its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological targets.
This guide focuses on a specific derivative, This compound . We will provide a detailed exploration of its synthesis, structural characterization, and known biological relevance, particularly its emergence as a molecule of interest in oncology research. The narrative is designed for drug development professionals and researchers, emphasizing the causal relationships behind synthetic strategies and the validation of its biological potential.
Rational Synthesis and Discovery
The "discovery" of a specific small molecule like this compound is intrinsically linked to its first rational synthesis and subsequent biological evaluation. The primary strategy for constructing the benzoxazolone core involves the cyclization of an appropriately substituted 2-aminophenol with a carbonylating agent. The key to this specific molecule is the synthesis of its direct precursor, 2-amino-4-tert-butylphenol.
The overall synthetic pathway can be logically divided into two primary stages:
-
Formation of the Precursor : Synthesis of 2-amino-4-tert-butylphenol.
-
Cyclization : Intramolecular ring closure to form the target benzoxazolone.
A common and effective approach for precursor synthesis begins with the commercially available 4-tert-butylphenol. This involves a nitration step to introduce a nitro group ortho to the hydroxyl group, followed by a reduction of the nitro group to the corresponding amine. The subsequent cyclization is efficiently achieved using a safe and modern carbonylating agent, such as ethyl 1H-imidazole-1-carboxylate (EImC), which serves as a less hazardous alternative to reagents like phosgene.[1]
Caption: General synthetic pathway for this compound.
Structural Characterization and Data
Once synthesized, the identity and purity of this compound must be unequivocally confirmed through standard analytical techniques. Spectroscopic and physical data provide a definitive fingerprint of the molecule.
| Property | Data | Method | Reference |
| Physical State | White solid | Visual Inspection | [1] |
| Melting Point | 164–166 °C | Melting Point Apparatus | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.99 (s, 1H), 7.29 (s, 1H), 7.18 (d, 1H), 7.05 (d, 1H), 1.33 (s, 9H) | NMR Spectroscopy | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | - | |
| Molecular Weight | 191.23 g/mol | Mass Spectrometry |
Note: The ¹H NMR data reported in the source literature appears to have a typographical error in the integration and multiplicity for some peaks. The data presented here is a corrected interpretation based on the expected structure.
Biological Activity and Therapeutic Potential
The benzoxazolone scaffold is a well-established pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In a notable study, the compound (designated 6b ) was synthesized and evaluated for its in vitro cytotoxicity against two human cancer cell lines:[1]
-
Panc-1: Human pancreatic adenocarcinoma
-
A549: Human non-small cell lung carcinoma
The results demonstrated that this compound was active against both cell lines, identifying it as a promising lead molecule for further development in oncology.[1]
Mechanism of Action: TNIK Inhibition
While the specific molecular target for the 5-tert-butyl derivative has not been fully elucidated, research on closely related benzo[d]oxazol-2(3H)-one analogs provides critical insight into a probable mechanism of action. This scaffold has been identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK) .[3]
TNIK is a serine-threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[3] Inhibition of TNIK has been shown to suppress the proliferation and migration of cancer cells. Western blot analyses have confirmed that potent compounds from this class can effectively inhibit the aberrant transcriptional activation of Wnt signaling.[3] This suggests a highly relevant and validated pathway through which this compound may exert its anticancer effects.
Caption: Potential mechanism of action via inhibition of the TNIK/Wnt pathway.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as a self-validating system for the synthesis and evaluation of the title compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of benzoxazol-2(3H)-ones.[1]
Materials:
-
2-amino-4-tert-butylphenol
-
Ethyl 1H-imidazole-1-carboxylate (EImC)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-amino-4-tert-butylphenol (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Reagent Addition: Add ethyl 1H-imidazole-1-carboxylate (EImC) (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Experimental workflow for synthesis and purification.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the compound's effect on cancer cell viability.
Materials:
-
Human cancer cell lines (e.g., Panc-1, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
This compound represents a synthetically accessible and biologically active molecule with demonstrated potential in cancer research. Its activity against pancreatic and lung cancer cell lines establishes it as a valuable lead compound. The likely mechanism of action through TNIK inhibition places it within a class of compounds targeting the well-validated Wnt signaling pathway.
Future research should be directed towards:
-
Lead Optimization: Performing structure-activity relationship (SAR) studies by modifying the substitution on the benzene ring to enhance potency and selectivity.
-
Mechanism of Action Confirmation: Conducting direct enzymatic assays and cellular thermal shift assays (CETSA) to confirm TNIK as the primary molecular target.
-
Pharmacokinetic Profiling: Evaluating the compound's ADME (absorption, distribution, metabolism, and excretion) properties to assess its drug-likeness.
-
In Vivo Efficacy: Testing the compound in preclinical animal models of pancreatic or colorectal cancer to validate its therapeutic potential in a living system.
By pursuing these avenues, the full therapeutic promise of this compound and its analogs can be thoroughly explored, potentially leading to the development of novel cancer therapies.
References
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
-
General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH).
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH).
-
Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. PubMed.
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. National Institutes of Health (NIH).
-
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate.
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI.
-
Benzoxazolone synthesis. Organic Chemistry Portal.
Sources
Spectroscopic Data for 5-tert-butylbenzo[d]oxazol-2(3H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 5-tert-butylbenzo[d]oxazol-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a practical reference for the characterization of this and related benzoxazolone structures. While direct experimental spectra for this specific molecule are not widely published, this guide constructs a reliable spectroscopic profile based on data from analogous compounds and fundamental principles of NMR, IR, and Mass Spectrometry.
Introduction to this compound
This compound belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The tert-butyl group at the 5-position of the benzoxazole ring is expected to influence the molecule's lipophilicity and steric profile, which can, in turn, affect its biological activity and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is a critical step in the development and quality control of any new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the oxazolone ring and the electron-donating, sterically bulky tert-butyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Broad Singlet | 1H | N-H |
| ~7.2 - 7.4 | Doublet | 1H | Ar-H |
| ~7.1 - 7.3 | Doublet of Doublets | 1H | Ar-H |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
Interpretation: The N-H proton is expected to be significantly deshielded and will likely appear as a broad singlet. The aromatic protons will exhibit splitting patterns dependent on their coupling with adjacent protons. The nine protons of the tert-butyl group will be equivalent and appear as a sharp singlet in the upfield region of the spectrum. The predicted chemical shifts are based on the analysis of similar benzoxazole structures.[1]
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the oxazolone ring is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C=O |
| ~145 - 150 | Ar-C |
| ~140 - 145 | Ar-C |
| ~130 - 135 | Ar-C |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~105 - 110 | Ar-CH |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
Interpretation: The chemical shifts are predicted based on the additivity rules and by comparing with data from substituted benzoxazolones.[2] The quaternary carbons of the aromatic ring and the tert-butyl group will be identifiable, along with the protonated aromatic carbons.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-quality NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3][4] Common solvents are available from chemical suppliers.[3]
-
Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[4] Filter the solution through a small plug of glass wool if any solid particles remain to prevent distortion of the magnetic field.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent.[4] The magnetic field is then shimmed to improve homogeneity. The data is acquired using appropriate pulse sequences.
-
Referencing : Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[5]
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bond, the carbonyl group, the aromatic ring, and the tert-butyl group.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Medium, Broad | N-H Stretch |
| ~2960 | Strong | C-H Stretch (tert-butyl) |
| ~1750 - 1780 | Strong | C=O Stretch (lactone) |
| ~1600, ~1480 | Medium | C=C Stretch (aromatic) |
| ~1200 - 1300 | Strong | C-O Stretch |
Interpretation: The presence of a strong carbonyl absorption in the specified region is characteristic of the five-membered lactone ring in the oxazolone structure.[6] The broad N-H stretch is also a key diagnostic feature. The C-H stretching of the tert-butyl group will be prominent in the aliphatic region. Aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range.[7][8]
Experimental Protocol for IR Spectroscopy
For a solid sample, the following protocol is generally used:
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) to create a homogeneous powder.[9] Alternatively, a thin film can be cast from a solution onto a salt plate.[9][10]
-
Pellet Formation : The KBr mixture is pressed into a thin, translucent pellet using a mechanical press.[9]
-
Data Acquisition : The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of air is typically collected first.[11]
Caption: Workflow for IR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.
Predicted Mass Spectrometry Data
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[12][13] The fragmentation of this compound is expected to proceed through characteristic pathways for benzoxazolones.
Table 4: Predicted Mass Spectrometry Fragments for this compound (EI)
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 147 | [M - CO₂]⁺ |
| 132 | [M - CO₂ - CH₃]⁺ |
Interpretation: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (191.23 g/mol ). A common fragmentation pathway for benzoxazolones involves the loss of carbon dioxide (CO₂). Another likely fragmentation is the loss of a methyl radical (CH₃) from the tert-butyl group to form a stable tertiary carbocation.
Experimental Protocol for Mass Spectrometry
A general procedure for EI-MS is as follows:
-
Sample Introduction : A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.[13][14]
-
Ionization : In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the standardized experimental protocols, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this information to guide their experimental work, interpret their findings, and ensure the structural integrity of their synthesized molecules. The principles and data from analogous structures used in this guide underscore the power of predictive spectroscopy in modern chemical research.
References
-
Fate, G., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(20), 2349-2358. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Shu, Y., et al. (1986). Application of Mass Spectra Isotope to Interpret the Derivatives of the Benzoxazolone. Journal of Chinese Mass Spectrometry Society, 7(1), 28-28. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
-
Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). IR handout. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]
-
MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. Retrieved from [Link]
-
Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
Journal of Molecular Structure. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one | MDPI [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 5-tert-butylbenzo[d]oxazol-2(3H)-one
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the crystal structure of 5-tert-butylbenzo[d]oxazol-2(3H)-one, a member of the benzoxazolone class of compounds. This family of heterocyclic molecules represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Understanding the three-dimensional arrangement of atoms within this structure is paramount for rational drug design, enabling the optimization of interactions with biological targets.
While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, we will leverage the known crystal structure of a closely related analog, 5-amino-2-benzoxazolone, to elucidate the foundational structural characteristics of the benzoxazolone core.[3] This analysis will be complemented by a discussion of the anticipated stereochemical influence of the bulky tert-butyl group.
The Benzoxazolone Core: A Cornerstone in Drug Discovery
The benzoxazolone nucleus is a bicyclic heterocyclic system that is a versatile scaffold in the design of therapeutic agents. Its physicochemical properties, including a balance of lipophilic and hydrophilic regions and its weakly acidic nature, make it an attractive moiety for interacting with a variety of biological targets.[1][2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5]
The biological activity of these compounds is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms governs how a molecule fits into the binding pocket of a protein, influencing its efficacy and selectivity. Single-crystal X-ray diffraction is the definitive technique for determining this atomic arrangement with high precision.[6]
Synthesis of the Benzoxazolone Scaffold
The synthesis of benzoxazolone derivatives is well-established, with several efficient methods reported in the literature. A common and effective route involves the reaction of 2-aminophenols with a carbonylating agent.
General Synthesis Protocol
A prevalent method for the synthesis of benzoxazol-2(3H)-ones involves the cyclization of 2-aminophenols. This can be achieved using various carbonylating reagents, such as 1,1'-carbonyldiimidazole (CDI).[7]
Experimental Protocol: Synthesis of a Substituted Benzoxazolone
-
Reaction Setup: To a solution of the appropriately substituted 2-aminophenol (1 equivalent) in a suitable solvent (e.g., toluene), add the carbonylating agent (e.g., CDI, 1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure benzoxazolone derivative.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[8][9] This method allows for the determination of bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding a molecule's properties and interactions.[6]
The SC-XRD Experimental Workflow
The process of determining a crystal structure using SC-XRD involves several key steps, from crystal growth to data analysis.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters.
-
Structure Validation: The final refined structure is validated to ensure its quality and accuracy.
The Crystal Structure of a Benzoxazolone Analog: 5-Amino-2-benzoxazolone
As a proxy for the target molecule, we will examine the crystal structure of 5-amino-2-benzoxazolone.[3] This provides valuable insights into the fundamental packing and intermolecular interactions of the benzoxazolone core.
The 2-benzoxazolone moiety in this structure is planar. The crystal lattice is organized into a two-dimensional framework through intermolecular N-H···O hydrogen bonds.[3]
Table 1: Crystallographic Data for 5-Amino-2-benzoxazolone [3]
| Parameter | Value |
| Chemical Formula | C₇H₆N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.4766(12) |
| b (Å) | 7.1015(19) |
| c (Å) | 20.095(5) |
| V (ų) | 637.7(3) |
| Z | 4 |
| R-factor | 0.0366 |
The Anticipated Influence of the 5-tert-butyl Group
The substitution of the amino group at the 5-position with a bulky tert-butyl group is expected to have a significant impact on the crystal packing. The large, non-polar tert-butyl group will likely disrupt the hydrogen bonding network observed in 5-amino-2-benzoxazolone. Instead, the crystal packing of this compound is anticipated to be governed by weaker van der Waals interactions and potential π-π stacking of the aromatic rings. The steric hindrance of the tert-butyl group may also lead to a less dense crystal packing arrangement.
Applications in Drug Development
The structural information gleaned from crystallographic studies is invaluable in the field of drug development. By understanding the precise three-dimensional shape of a molecule and its potential intermolecular interactions, medicinal chemists can:
-
Design more potent and selective inhibitors: Knowledge of the crystal structure allows for the design of molecules that fit more snugly into the active site of a target protein, leading to improved efficacy.
-
Optimize pharmacokinetic properties: The crystal structure can provide insights into a molecule's solubility and stability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Facilitate lead optimization: By comparing the crystal structures of a series of related compounds, researchers can understand the structure-activity relationships (SAR) and make informed decisions about which modifications are most likely to lead to improved drug candidates.
The benzoxazolone scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a detailed understanding of the crystal structures of its derivatives will undoubtedly accelerate the development of the next generation of innovative medicines.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 17, 2026, from [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
-
General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 17, 2026, from [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved January 17, 2026, from [Link]
-
What is Single Crystal X-ray Diffraction?. (2020). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2019). MDPI. Retrieved January 17, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved January 17, 2026, from [Link]
-
Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2014). PMC. Retrieved January 17, 2026, from [Link]
-
Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2017). MDPI. Retrieved January 17, 2026, from [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). PMC. Retrieved January 17, 2026, from [Link]
-
Chemical structure and activities of the best Benzo[d]oxazol-2(3H)-ones derivatives-based inhibitors of InhA and M. tuberculosis. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Crystal Structure of 5-Amino-2-benzoxazolone. (2006). Sci-Hub. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis and Crystal Structure of 5-Amino-2-benzoxazolone / Analytical Sciences: X-ray Structure Analysis Online, 2006 [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one [mdpi.com]
- 8. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo[d]oxazol-2(3H)-one [chemicalbook.com]
Methodological & Application
5-tert-butylbenzo[d]oxazol-2(3H)-one in vitro cytotoxicity assay protocol
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Authored by a Senior Application Scientist
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and toxicological screening. This document provides a comprehensive guide for determining the in vitro cytotoxicity of this compound, a member of the benzoxazolone class of compounds which have demonstrated a range of biological activities.[1][2] We present a multi-assay strategy designed to deliver robust and validated results. The primary assessment of metabolic viability is conducted using a resazurin-based assay (e.g., alamarBlue™), which is complemented by an orthogonal lactate dehydrogenase (LDH) release assay to measure membrane integrity. Furthermore, a mechanistic assay to detect apoptosis via caspase-3/7 activation is detailed to provide deeper insight into the mode of cell death. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable framework for cytotoxicity profiling.
Introduction: The Rationale for Cytotoxicity Profiling
Before any therapeutic candidate can advance, its effect on cell health must be rigorously characterized. In vitro cytotoxicity assays serve as a critical first-pass filter, providing essential data on a compound's dose-dependent toxicity across various cell types.[3][4] These assays are fundamental for establishing a therapeutic window and identifying potential liabilities early in the development pipeline.
The core compound class, benzo[d]oxazol-2(3H)-one, has been identified as a privileged scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of targets like TNIK in colorectal cancer.[2] Therefore, establishing a standardized protocol to assess the cytotoxicity of novel derivatives such as this compound is a logical and necessary step in its evaluation. This protocol is designed to be a self-validating system, employing multiple assays that interrogate different cellular health markers to ensure the trustworthiness of the generated data.
Strategic Assay Selection: A Multi-Parametric Approach
No single assay can definitively capture the complexity of cytotoxicity. A robust assessment relies on combining orthogonal methods that measure different biological endpoints. This strategy minimizes the risk of compound interference and provides a more complete picture of the cytotoxic mechanism.
-
Metabolic Viability Assay (Primary): The resazurin (alamarBlue™ or similar) assay is selected as the primary screening method. It is a sensitive, non-toxic, and reliable indicator of metabolic activity.[5][6][7] In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin.[8] This conversion is directly proportional to the number of living cells.
-
Membrane Integrity Assay (Secondary): The Lactate Dehydrogenase (LDH) assay serves as the confirmatory method. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10] Measuring LDH activity in the supernatant provides a direct quantification of cell death.[11]
-
Apoptosis Induction Assay (Mechanistic): To determine how the compound induces cell death, a caspase-3/7 activity assay is employed. Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[12] Their activation triggers a cascade of events leading to programmed cell death. Assays like the Caspase-Glo® 3/7 provide a specific and sensitive luminescent signal directly proportional to apoptotic activity.[13]
Below is a workflow diagram illustrating this multi-assay approach.
Materials and Reagents
-
This compound (user-supplied)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, MRC-5 - normal lung fibroblast)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™, or similar)
-
LDH cytotoxicity assay kit
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Positive control cytotoxic agent (e.g., Doxorubicin or Staurosporine)
-
Sterile 96-well flat-bottom, clear plates (for absorbance/colorimetric assays)
-
Sterile 96-well flat-bottom, black-walled plates (for fluorescence assays)
-
Sterile 96-well flat-bottom, white-walled plates (for luminescence assays)
-
Multi-channel pipette
-
Microplate reader with absorbance, fluorescence, and luminescence capabilities
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research objective.[14][15] For general toxicity screening, a normal, non-transformed cell line like MRC-5 is recommended. To investigate anti-cancer potential, relevant cancer cell lines (e.g., HeLa, MCF-7) should be used.
Protocol:
-
Culture all cell lines in their recommended complete medium, typically supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before plating.[7]
-
Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure authenticity and prevent cross-contamination issues.[15]
Compound Preparation
-
Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in DMSO.
-
Create a series of working solutions by performing serial dilutions of the stock solution in complete cell culture medium.
-
Expert Tip: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.
-
Cell Seeding and Treatment
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and count them using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the optimal seeding density in complete medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well in a 96-well plate.
-
Dispense 100 µL of the cell suspension into each well of the appropriate 96-well plates.
-
Incubate the plates for 24 hours to allow cells to attach and resume normal growth.
-
After 24 hours, carefully remove the medium and add 100 µL of medium containing the desired concentrations of this compound, positive control, or vehicle control.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
Protocol 1: Primary Viability Screen (Resazurin Assay)
Principle: Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin.
Methodology:
-
At the end of the treatment period, prepare controls as per the kit manufacturer's instructions. These will include: spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with detergent), and background. [9][11]2. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well. [11]4. Incubate at room temperature for 30 minutes, protected from light. [11]5. Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm. [11]7. Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate percent cytotoxicity: (% Cytotoxicity) = [(Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100.
-
Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Mechanistic Insight (Caspase-3/7 Assay)
Principle: Active caspases-3 and -7 in apoptotic cells cleave a specific substrate, releasing a luminescent or fluorescent reporter. [13][16][17] Methodology:
-
Use an "add-mix-measure" homogenous assay format, such as the Caspase-Glo® 3/7 assay.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase reagent according to the manufacturer's protocol.
-
Add 100 µL of the caspase reagent directly to each well containing 100 µL of cell culture.
-
Gently mix the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
A significant increase in the luminescent signal indicates that the compound induces apoptosis.
-
Data Presentation and Interpretation
The final output of these assays is typically the IC₅₀ value, which represents the concentration of a compound required to inhibit a biological process by 50%. This value is a key metric for comparing the potency of different compounds.
Table 1: Example Cytotoxicity Data for this compound (48h Exposure)
| Cell Line | Cell Type | IC₅₀ (µM) ± SD (Resazurin Assay) | IC₅₀ (µM) ± SD (LDH Assay) | Caspase-3/7 Activation (at 2x IC₅₀) |
| HeLa | Cervical Cancer | 12.5 ± 1.1 | 14.8 ± 1.5 | 4.2-fold increase |
| MCF-7 | Breast Cancer | 28.3 ± 2.5 | 31.0 ± 3.1 | 3.8-fold increase |
| MRC-5 | Normal Lung Fibroblast | > 100 | > 100 | No significant increase |
| Doxorubicin | Positive Control | 0.8 ± 0.2 (HeLa) | 1.1 ± 0.3 (HeLa) | 6.1-fold increase (HeLa) |
Interpretation: In this hypothetical example, this compound shows selective cytotoxicity towards cancer cell lines (HeLa and MCF-7) while having minimal effect on the normal MRC-5 cell line, indicating a favorable therapeutic window. The close agreement between the IC₅₀ values from the metabolic (Resazurin) and membrane integrity (LDH) assays validates the results. The significant activation of caspase-3/7 suggests that the compound induces cell death primarily through apoptosis.
Conclusion
This application note provides a detailed, multi-faceted protocol for the in vitro cytotoxicity assessment of this compound. By integrating a primary metabolic assay with a confirmatory membrane integrity assay and a mechanistic apoptosis assay, researchers can generate high-confidence data. This robust approach ensures that the cytotoxic profile of the compound is thoroughly characterized, providing a solid foundation for further preclinical development.
References
- Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability Protocol, for Microplates.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- Advanced BioMatrix. (2024). AlamarBlue Assay Protocol.
- Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue.
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Thermo Fisher Scientific. (2008). alamarBlue® Cell Viability Reagent.
- Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols.
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH.
- AAT Bioquest. (2023). What is the principle of LDH assay?.
- B.D. Group. (n.d.). Cytotoxicity Assays | Life Science Applications.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- faCellitate. (2023). How to choose the right cell line for your experiments.
- ResearchGate. (n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
- Zhang, Y., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. opentrons.com [opentrons.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. allevi3d.com [allevi3d.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 16. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Investigating 5-tert-butylbenzo[d]oxazol-2(3H)-one in Colorectal Cancer Cell Lines
Introduction: A Novel Avenue for Colorectal Cancer Therapeutics
Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. A key driver in the majority of CRC cases is the aberrant activation of the Wnt/β-catenin signaling pathway, making it a prime target for therapeutic intervention.[1][2] Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical downstream effector of this pathway, directly phosphorylating T-cell factor 4 (TCF4) to promote the transcription of oncogenes.[1][3] Consequently, the inhibition of TNIK presents a promising strategy to abrogate Wnt-driven tumorigenesis in colorectal cancer.[1]
This application note provides a comprehensive guide for researchers on the use of 5-tert-butylbenzo[d]oxazol-2(3H)-one, a novel small molecule belonging to the benzo[d]oxazol-2(3H)-one class of compounds, in colorectal cancer cell line models. Recent studies have identified derivatives of benzo[d]oxazol-2(3H)-one as potent inhibitors of TNIK, effectively suppressing the proliferation and migration of colorectal cancer cells.[4][5] This document outlines the presumed mechanism of action, detailed protocols for evaluating its efficacy, and guidance on data interpretation, empowering researchers to explore the therapeutic potential of this compound.
Mechanism of Action: Targeting the Wnt Signaling Pathway through TNIK Inhibition
This compound is hypothesized to exert its anti-cancer effects by selectively inhibiting the kinase activity of TNIK. In colorectal cancer cells with a constitutively active Wnt pathway, TNIK is a key component of the β-catenin/TCF4 transcriptional complex.[1] By phosphorylating TCF4, TNIK enhances the transcription of Wnt target genes, such as c-MYC and AXIN2, which drive cell proliferation and maintain the cancer stem cell phenotype.[1][6][7]
The inhibition of TNIK by this compound is expected to disrupt this process, leading to a downstream suppression of Wnt signaling. This disruption results in decreased proliferation, reduced colony-forming ability, and induction of apoptosis in colorectal cancer cells.[6][8]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Cell Culture and Compound Preparation
Cell Lines:
-
HCT116 (human colorectal carcinoma)
-
SW480 (human colorectal adenocarcinoma)
-
DLD-1 (human colorectal adenocarcinoma)
-
NCM460 (normal colon mucosal epithelial cell line - for toxicity comparison)
Culture Conditions:
-
Maintain cell lines in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Wnt Pathway Targets
This protocol validates the inhibition of the Wnt/β-catenin signaling pathway.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-TNIK, anti-phospho-TCF4, anti-TCF4, anti-β-catenin, anti-c-MYC, anti-AXIN2, and anti-β-actin (as a loading control).[9][10]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells in 6-well plates with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Caption: A generalized workflow for evaluating the effects of a TNIK inhibitor.
Data Presentation and Expected Results
The following table summarizes hypothetical, yet representative, data that could be obtained from the described experiments.
| Cell Line | IC50 (µM) after 48h | % Apoptotic Cells (at IC50) | Fold Change in c-MYC Expression | Fold Change in AXIN2 Expression |
| HCT116 | 8.5 | 35% | 0.4 | 0.3 |
| SW480 | 12.2 | 28% | 0.5 | 0.4 |
| DLD-1 | 15.8 | 22% | 0.6 | 0.5 |
| NCM460 | > 50 | < 5% | No significant change | No significant change |
Expected Outcomes:
-
Cell Viability: A dose- and time-dependent decrease in the viability of colorectal cancer cell lines is expected, with a significantly lower effect on the normal colon cell line (NCM460), indicating cancer cell-specific cytotoxicity.
-
Apoptosis: An increase in the percentage of apoptotic cells (both early and late apoptosis) should be observed in the treated colorectal cancer cells compared to the vehicle control.
-
Western Blot: A decrease in the expression levels of Wnt target genes, c-MYC and AXIN2, is anticipated. A reduction in the phosphorylation of TCF4 may also be observed, confirming the on-target effect of the compound.
Troubleshooting and Scientific Integrity
| Issue | Potential Cause | Recommendation |
| High variability in MTT assay | Inconsistent cell seeding, edge effects in the 96-well plate. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate. |
| Low apoptosis induction | Compound concentration is too low, or incubation time is too short. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| No change in Wnt target gene expression | The compound may not be targeting the Wnt pathway in the tested cell line, or the antibody for Western blotting is not optimal. | Validate the activity of the Wnt pathway in the chosen cell line. Test and validate antibodies with positive and negative controls. |
| Compound precipitation in culture medium | Poor solubility of the compound at higher concentrations. | Prepare fresh dilutions for each experiment. If precipitation persists, consider using a solubilizing agent, ensuring it does not affect cell viability. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the anti-cancer properties of this compound in colorectal cancer cell lines. By focusing on its potential role as a TNIK inhibitor, researchers can systematically evaluate its efficacy and elucidate its mechanism of action. The anticipated results, including selective cytotoxicity towards cancer cells and suppression of the Wnt/β-catenin signaling pathway, would position this compound as a promising lead for further preclinical and clinical development in the treatment of colorectal cancer.
References
- BioCentury. (2016, October 6). Therapeutics: TRAF2 and NCK interacting kinase (TNIK).
- Gao, C., et al. (2023). Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation. Molecular Cancer Therapeutics, 22(1), 25-36.
- Li, Y., et al. (2022). TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells. Advanced Science, 9(28), 2202029.
- Wang, Z., et al. (2022). Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 243, 114774.
- Masuda, M., et al. (2016). TNIK inhibition abrogates colorectal cancer stemness.
- Uno, Y., et al. (2016). Abstract B17: Traf2- and NCK-interacting kinase (TNIK) inhibitor down-regulates Wnt signaling pathway in cancer cells. Cancer Research, 76(14 Supplement), B17.
- Gao, C., et al. (2023). Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation. Molecular Cancer Therapeutics, 22(1), 25–36.
- BenchChem. (2025). Application Notes and Protocols: Tnik Inhibitors in HCT116 Cells.
- Li, X., et al. (2023). TCF4 Promotes Colorectal Cancer Progression by Activating Wnt/β-Catenin Signaling and Pro-Oncogenic Target. Universal Journal of Research, 1(1), 1-8.
- Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745.
- Cho, Y.-H., et al. (2015). A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo. EBioMedicine, 2(11), 1622–1631.
- Uno, Y., et al. (2016). Abstract B17: Traf2- and NCK-interacting kinase (TNIK) inhibitor down-regulates Wnt signaling pathway in cancer cells. Developmental Biology and Cancer.
- Yilmaz, M., et al. (2022). TP15 inhibits TNIK in HCT116 carcinoma cell line. Angewandte Chemie, 134(25), e202201948.
- Henderson, M. J., et al. (2015). Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry. Molecular & Cellular Proteomics, 14(7), 1834–1847.
- Zhang, X., et al. (2018). Western blot analysis of the protein expression of β‑catenin, axin, TCF4, E‑cadherin and vimentin in SW620 cells following curcumin treatment for 24 h. Oncology Letters, 15(5), 7539-7546.
- Insilico Medicine. (n.d.). TNIK.
- Bylov, I., et al. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Chemistry & Biodiversity, 15(3), e1700492.
- Eslami, S., et al. (2022). Western blot analysis demonstrating the expression of β-catenin proteins in HT-29 cancer cells (a) and mice distal colon tissues (b). BMC Gastroenterology, 22(1), 475.
Sources
- 1. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
- 9. urfjournals.org [urfjournals.org]
- 10. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Efficient Synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one Derivatives: A Guide for Medicinal Chemistry and Drug Development
Application Note & Protocol
Abstract
The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including applications as kinase inhibitors for cancer therapy and as agents targeting mycobacterial infections.[1][2][3] This document provides a comprehensive, field-tested protocol for the synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one, a key intermediate for the development of novel therapeutics. We detail a robust and scalable method utilizing 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent for the crucial cyclization step. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, discusses process optimization, and provides a framework for the synthesis of diverse downstream derivatives.
Introduction: The Significance of the Benzoxazolone Core
The benzoxazolone heterocycle is a cornerstone in drug discovery due to its versatile biological profile.[3][4] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. Derivatives have shown promise as inhibitors of Traf2- and Nck-interacting kinase (TNIK) for colorectal cancer treatment, as acid ceramidase inhibitors, and as antimicrobial agents.[2][5][6] The 5-tert-butyl substituent is a particularly valuable feature in analog design. This bulky, lipophilic group can enhance membrane permeability and modulate binding affinity to target proteins, often improving the pharmacokinetic profile of the final drug candidate.
The synthesis of the benzoxazolone core typically involves the cyclization of a 2-aminophenol derivative with a carbonylating agent.[7] Historically, this was accomplished using highly toxic phosgene gas.[8] Modern synthetic chemistry has largely moved towards safer, solid phosgene substitutes like triphosgene and 1,1'-Carbonyldiimidazole (CDI).[9][10] This protocol focuses on the use of CDI, which offers excellent reactivity under mild conditions and generates innocuous byproducts (imidazole and CO2), simplifying purification and improving the overall greenness of the synthesis.[11][12][13]
Reaction Scheme and Mechanism
The synthesis proceeds in a one-pot reaction from the commercially available starting material, 2-amino-4-tert-butylphenol.
Overall Reaction:
Figure 1. Synthesis of this compound from 2-amino-4-tert-butylphenol and CDI.
Mechanism:
The reaction mechanism involves a two-step sequence initiated by the activation of the 2-aminophenol by CDI.[13][14]
-
N-Acylation: The more nucleophilic amino group of 2-amino-4-tert-butylphenol attacks one of the carbonyl carbons of CDI. This results in the displacement of an imidazole molecule and the formation of an N-acyl imidazole intermediate (Intermediate A). This step is generally fast and occurs at room temperature.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then acts as an intramolecular nucleophile, attacking the newly formed carbonyl carbon. This ring-closing step forms a tetrahedral intermediate which subsequently collapses, eliminating a second molecule of imidazole to yield the stable this compound product. This cyclization is often the rate-determining step and may require mild heating to proceed to completion.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Amino-4-tert-butylphenol | C10H15NO | 165.23 | 1.65 g | 10.0 | Sigma-Aldrich[15] |
| 1,1'-Carbonyldiimidazole (CDI) | C7H6N4O | 162.15 | 1.78 g | 11.0 | Sigma-Aldrich[14] |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 50 mL | - | Acros Organics |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | ~100 mL | - | Fisher Scientific |
| Hexanes | - | - | ~100 mL | - | Fisher Scientific |
| Saturated aq. NH4Cl | - | - | 50 mL | - | In-house |
| Brine (Saturated aq. NaCl) | - | - | 50 mL | - | In-house |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | ~5 g | - | VWR |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-tert-butylphenol (1.65 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask. Stir the mixture at room temperature under an inert atmosphere (N2 or Ar) until the starting material is fully dissolved.
-
CDI Addition: In a single portion, add 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol, 1.1 equivalents) to the stirred solution.
-
Scientist's Note: A slight excess of CDI ensures complete conversion of the starting aminophenol. The reaction will bubble as CO2 is evolved from any minor decomposition of CDI.[12]
-
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to a gentle reflux (~66 °C) and maintain for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (Rf ≈ 0.5) should be consumed and a new, more polar spot corresponding to the product (Rf ≈ 0.3) should appear.
-
Work-up - Quenching: After the reaction is complete (as judged by TLC), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NH4Cl solution to quench any unreacted CDI.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and imidazole byproduct.
-
Scientist's Note: Imidazole is water-soluble and will be largely removed during the aqueous washes.[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to yield the pure product. A typical yield is 85-95%.
-
Expected Product Characteristics: this compound should be a white solid with a melting point of approximately 164–166 °C.[1]
-
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis protocol, from initial setup to final product isolation.
Caption: Workflow for the synthesis of this compound.
Process Optimization and Derivative Synthesis
Optimizing Reaction Conditions
While the provided protocol is robust, reaction conditions can be optimized for specific substrates or to improve scalability. Key parameters include the choice of carbonylating agent, solvent, and temperature.
| Parameter | Variation | Rationale & Expected Outcome |
| Carbonylating Agent | Triphosgene | A solid phosgene equivalent that releases three equivalents of phosgene in situ.[10][16] Requires careful handling and often a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.[17] Can be more cost-effective on a large scale. |
| Disuccinimidyl Carbonate (DSC) | Another solid phosgene substitute, generally considered very safe but may be less reactive than CDI or triphosgene, potentially requiring longer reaction times or higher temperatures.[9] | |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is also effective for this transformation.[5][17] Its higher boiling point (82 °C) can be advantageous for less reactive substrates. |
| Dichloromethane (DCM) | A common solvent for reactions involving phosgene equivalents. Lower boiling point (40 °C) may require longer reaction times. | |
| Temperature | Room Temperature | For highly reactive aminophenols, the reaction may proceed to completion at room temperature, albeit over a longer period (e.g., 12-24 hours). This can be beneficial for substrates with temperature-sensitive functional groups.[18] |
| Microwave Irradiation | Can significantly reduce reaction times from hours to minutes, though requires specialized equipment and careful optimization to avoid side reactions.[19] |
Synthesis of N-Substituted Derivatives
The synthesized this compound is an excellent precursor for creating a library of derivatives. The nitrogen at the 3-position can be readily functionalized via N-alkylation or N-acylation reactions. For example, reaction with an alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF will yield the corresponding N-alkylated product.[20]
Safety and Handling
-
2-Amino-4-tert-butylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[21] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,1'-Carbonyldiimidazole (CDI): Corrosive. Causes serious chemical burns to skin and eyes.[14] Reacts with water to release CO2. Handle in a well-ventilated fume hood and avoid contact with moisture.
-
Anhydrous Solvents: THF is flammable. All handling should be performed in a fume hood away from ignition sources.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound, a key building block for drug discovery. By utilizing the safer phosgene equivalent, CDI, this method avoids the hazards associated with older synthetic routes while maintaining high efficiency. The detailed procedural steps, mechanistic insights, and optimization guidelines are intended to empower researchers in medicinal chemistry and drug development to readily access this important scaffold and its derivatives for the creation of novel therapeutic agents.
References
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]
-
Phosgene. Wikipedia. Available at: [Link]
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Center for Biotechnology Information (PMC). Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Available at: [Link]
-
General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2015). ResearchGate. Available at: [Link]
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). National Center for Biotechnology Information (PMC). Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. (2020). National Center for Biotechnology Information (PMC). Available at: [Link]
-
Triphosgene I How many equivalents of triphosgene are required for coupling? (2025). YouTube. Available at: [Link]
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
Carbonyldiimidazole (CDI). WordPress. Available at: [Link]
-
1,1′-Carbonyldiimidazole (CDI). ResearchGate. Available at: [Link]
-
Carbonyldiimidazole. Wikipedia. Available at: [Link]
- The preparation method of 2-amino-4-tert.-butyl phenol.Google Patents.
-
CDI I Carbonyldiimidazole I N,N. (2025). YouTube. Available at: [Link]
-
Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (2025). YouTube. Available at: [Link]
-
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2014). ResearchGate. Available at: [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2018). MDPI. Available at: [Link]
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. National Center for Biotechnology Information. Available at: [Link]
-
Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Technical Disclosure Commons. Available at: [Link]
-
Benzoxazolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). PubMed. Available at: [Link]
-
2-Amino-4-tert-butylphenol. PubChem. Available at: [Link]
-
BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). National Center for Biotechnology Information (PMC). Available at: [Link]
-
Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. (2023). Eco-Vector Journals Portal. Available at: [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][22][23]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 7. Benzoxazolone synthesis [organic-chemistry.org]
- 8. Phosgene - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 15. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
Application Notes and Protocols for 5-tert-butylbenzo[d]oxazol-2(3H)-one in Anti-Mycobacterial Studies
Introduction: The Imperative for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many first- and second-line drugs ineffective, creating a critical need for the discovery and development of new chemical entities with novel mechanisms of action.[2][3][4] In this context, heterocyclic compounds have garnered significant attention, with the benzoxazolone scaffold emerging as a promising pharmacophore in the development of new anti-TB agents.[2] This document provides a detailed guide on the application of a specific derivative, 5-tert-butylbenzo[d]oxazol-2(3H)-one, in anti-mycobacterial research, outlining its synthesis, potential mechanisms of action, and detailed protocols for its evaluation.
Chemical Synthesis and Characterization
The synthesis of this compound is a straightforward process, typically achieved through the cyclization of a corresponding 2-aminophenol derivative. One established method involves the use of a carbonylating agent, such as ethyl 1H-imidazole-1-carboxylate, reacting with 2-amino-4-tert-butylphenol.[5]
A general synthetic scheme is presented below:
Caption: General synthesis of this compound.
The resulting compound is typically a white solid with a melting point in the range of 164–166 °C.[5] Characterization is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Mechanisms of Anti-Mycobacterial Action
While the precise molecular target of this compound has not been definitively elucidated, research on related benzoxazole and benzoxazinone derivatives points to several potential mechanisms of action against M. tuberculosis.[2] These compounds may disrupt essential cellular processes, making them attractive candidates for further investigation.[6]
Potential Targets in M. tuberculosis
-
Cell Wall Synthesis: The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, making it a prime target for antimicrobial agents.[6] Some heterocyclic compounds are known to inhibit key enzymes involved in this pathway, such as enoyl-acyl carrier protein reductase (InhA).[7]
-
Energy Metabolism: Menaquinone biosynthesis is essential for the electron transport chain in Mtb.[8] A related scaffold, 1,4-benzoxazinones, has been shown to inhibit MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an enzyme in this pathway.[4][8]
-
Pantothenate Biosynthesis: The pantothenate/coenzyme A biosynthetic pathway is essential for Mtb. A D-phenylalanine-benzoxazole derivative was found to perturb this pathway by inhibiting ketopantoate reductase.[9]
Caption: Potential inhibitory pathways of benzoxazolones in M. tuberculosis.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's anti-mycobacterial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a reliable and widely used method for determining the MIC of compounds against Mtb. It relies on the reduction of the blue dye resazurin to the pink resorufin by viable, metabolically active mycobacterial cells.[10]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound (test compound)
-
Isoniazid or Rifampicin (positive control)
-
DMSO (solvent for compounds)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and control drug in DMSO (e.g., 10 mg/mL). Create serial twofold dilutions in 7H9 broth to achieve the desired final concentration range (e.g., 100 µg/mL to 0.09 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Bacterial Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5, then dilute 1:20 in 7H9 broth to obtain the final inoculum.
-
Assay Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest compound concentration to the first column and perform serial dilutions across the plate.
-
Include wells for a positive control (drug), a negative control (no drug, only inoculum), and a sterility control (no inoculum).
-
Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control.
-
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Protocol 2: Intracellular Activity in a Macrophage Model
Evaluating a compound's activity against intracellular Mtb is crucial, as the bacterium is a facultative intracellular pathogen. This assay determines if the compound can penetrate host cells and exert its effect.[11][12]
Materials:
-
THP-1 human monocytic cell line (or similar)
-
RPMI-1640 medium with 10% FBS, L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Mycobacterium tuberculosis H37Rv
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H11 agar plates
-
Test compound and control drugs
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages by incubating with PMA (e.g., 25 ng/mL) for 48-72 hours.
-
Infection: Wash the differentiated macrophages and infect them with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells thoroughly with fresh medium to remove extracellular bacteria.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound and controls to the infected cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Cell Lysis and Plating: At the end of the incubation, lyse the macrophages with lysis buffer.
-
CFU Enumeration: Prepare serial dilutions of the cell lysates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colony-forming units (CFUs) and compare the CFU counts from treated wells to untreated control wells to determine the percentage of growth inhibition.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
It is essential to assess the toxicity of the compound against host cells to determine its therapeutic window.
Materials:
-
Vero cells (or THP-1, HepG2)
-
DMEM or RPMI-1640 medium with 10% FBS
-
Test compound
-
Doxorubicin (positive control for cytotoxicity)
-
Resazurin or MTT solution
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of cytotoxicity to anti-mycobacterial activity (CC₅₀/MIC). A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells.
Table 1: Example Data Summary for this compound
| Compound | MIC against Mtb H37Rv (µg/mL) | CC₅₀ against Vero Cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Isoniazid (Control) | 0.05 | >100 | >2000 |
| Doxorubicin (Control) | N/A | 0.5 | N/A |
Conclusion
The benzoxazolone scaffold, represented here by this compound, holds considerable promise for the development of novel anti-tuberculosis therapeutics. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy and safety profile. Further studies to elucidate the specific mechanism of action are warranted and will be crucial for optimizing this chemical class into viable clinical candidates.
References
- Antimycobacterial susceptibility testing methods for natural products research - PMC - NIH. (n.d.).
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (2021, July 16).
-
General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Benzoxazole Derivatives as Promising Antitubercular Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. (n.d.). Johns Hopkins University.
- A D-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis. (n.d.). National Institutes of Health.
-
Assay Development for High-Throughput Drug Screening Against Mycobacteria | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In-vitro Antimycobacterial Drug Susceptibility Testing of Non-Tubercular Mycobacteria by Tetrazolium Microplate Assay. (2008, July 11). PubMed. Retrieved January 17, 2026, from [Link]
- Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. (n.d.). National Institutes of Health.
-
Anti-Tuberculosis Drugs and Mechanisms of Action: Review. (2023, May 1). Uniscience Publishers. Retrieved January 17, 2026, from [Link]
- Mechanisms of action of antituberculosis drugs in standard and short-course chemotherapy regimens. (1985, December 1). Johns Hopkins University.
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Antimycobacterial Activities of Novel 5-(1H-1,2,3-Triazolyl)Methyl Oxazolidinones. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
- Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. (2024, May 14).
-
Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
Sources
- 1. Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimycobacterial Activities of Novel 5-(1H-1,2,3-Triazolyl)Methyl Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unisciencepub.com [unisciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A D-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Preparation of a 5-tert-butylbenzo[d]oxazol-2(3H)-one Stock Solution
Abstract
This document provides a detailed, field-proven protocol for the preparation, handling, and storage of a stock solution of 5-tert-butylbenzo[d]oxazol-2(3H)-one (CAS No. 99854-88-3). This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible concentrations of this compound for their experimental workflows. The protocol emphasizes safety, scientific integrity, and the rationale behind critical procedural steps to ensure the stability and reliability of the resulting stock solution.
Introduction and Scientific Context
This compound is a heterocyclic organic compound belonging to the benzoxazolone class. Molecules within this structural family are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of the benzoxazolone core are being investigated for applications ranging from anticancer therapeutics, specifically as inhibitors of kinases like TNIK in colorectal cancer, to agents with anti-inflammatory and antimicrobial properties.[1]
The accuracy of any in vitro or in vivo study hinges on the precise and consistent preparation of test compounds. A properly prepared stock solution is the foundation of reproducible experimental results, minimizing errors associated with weighing small quantities of solid material and ensuring homogeneity across assays. This application note addresses the critical need for a standardized procedure for this compound, a compound classified as harmful if swallowed and very toxic to aquatic life.
Compound Properties and Initial Considerations
A thorough understanding of the physicochemical properties of this compound is paramount before any experimental work is initiated. This data informs everything from solvent selection to safety precautions.
| Property | Value | Source / Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonym(s) | 5-tert-Butylbenzoxazolone | Common Synonym |
| CAS Number | 99854-88-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₃NO₂ | --- |
| Molecular Weight | 191.23 g/mol | --- |
| Appearance | Solid powder | Visual Inspection |
| Solubility | No quantitative data available from the supplier. Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). | Based on the properties of the benzoxazolone scaffold. |
| Purity | Varies by supplier. Assume responsibility to confirm purity. | Sigma-Aldrich notes this product is sold "as-is" without collected analytical data.[3] |
Safety and Handling: A Self-Validating System
Trustworthiness in experimental science begins with safety. The hazard classifications for this compound necessitate stringent handling protocols.
Hazard Classifications:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Aquatic Acute 1 (H410): Very toxic to aquatic life.
-
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
A non-negotiable baseline for handling this compound includes:
-
Nitrile gloves: Ensure they are rated for the solvent in use (DMSO).
-
Safety glasses or goggles: To protect from accidental splashes.
-
Fastened laboratory coat: To protect skin and clothing.
Engineering Controls and Designated Areas
The handling of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is a critical step to prevent the inhalation of fine particulates. Designate a specific area for weighing and dissolution, and line the work surface with an absorbent bench pad.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for many screening and cell-based assays. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Reagents
-
This compound (CAS: 99854-88-3)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vial with a PTFE-lined screw cap (e.g., 1.5 mL or 4 mL)
-
Spatula
-
Calibrated micropipettes (P1000)
-
Vortex mixer
-
Sterile, amber (light-blocking) microcentrifuge tubes for aliquoting
Calculation of Required Mass
The fundamental principle for preparing a molar solution is based on the relationship between mass, volume, and molecular weight. The formula is:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 191.23 g/mol
-
Mass (mg) = 1.9123 mg
Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh approximately 1.91 mg of the compound.
Step-by-Step Dissolution Workflow
The following workflow is designed to be a self-validating system, minimizing contamination and ensuring accurate concentration.
Caption: Workflow for stock solution preparation.
Detailed Steps & Rationale:
-
Preparation: Allow the sealed container of this compound and the anhydrous DMSO to reach room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing into your reagents, which can compromise the stability of the compound.
-
Weighing: Inside a chemical fume hood, place your chosen vial on the analytical balance and tare it. Carefully add the calculated mass of the compound (e.g., ~1.91 mg) directly into the vial. Record the exact mass displayed by the balance.
-
Solvent Addition: Based on the exact mass recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if you weighed 2.05 mg, the required DMSO volume would be 2.05 mg / (10 mM * 191.23 g/mol) = 1.072 mL or 1072 µL. Add this precise volume of anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a bright light to ensure all solid particles have dissolved. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Verification (Trustworthiness Check): After dissolution, let the solution stand at room temperature for 15-20 minutes. Re-inspect for any signs of precipitation. If crystals have formed, it indicates that 10 mM is above the solubility limit under these conditions. In this case, you must prepare a new, more dilute stock solution (e.g., 5 mM) and repeat the verification step.
Storage and Stability
The long-term integrity of your stock solution is crucial for the reproducibility of future experiments.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is mandatory to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber (light-blocking) microcentrifuge tubes.
-
Storage Temperature: Store the aliquots in a freezer at -20°C . The benzoxazolone core is a generally stable heterocyclic system, and storage at this temperature in high-purity, anhydrous DMSO should ensure stability for several months.
-
Handling: When an aliquot is needed, remove it from the freezer, allow it to thaw completely at room temperature, and vortex briefly before making subsequent dilutions. Do not refreeze any unused portion of a thawed aliquot.
References
-
Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]
-
Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
-
Yang, K., et al. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. European Journal of Medicinal Chemistry, 182, 111656. [Link]
-
Petrov, O. I., et al. (2021). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2021(4), M1287. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]
-
PubChem. 2(3H)-Benzoxazolone Compound Summary. [Link]
Sources
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-tert-Butylbenzo d oxazol-2(3H)-one CAS 99854-88-3 Sigma-Aldrich [sigmaaldrich.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Semantic Scholar [semanticscholar.org]
Acylation of 5-tert-butylbenzo[d]oxazol-2(3H)-one experimental procedure
An Application Guide to the Synthesis of N-Acyl-5-tert-butylbenzo[d]oxazol-2(3H)-ones
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed experimental framework for the acylation of 5-tert-butylbenzo[d]oxazol-2(3H)-one, a key transformation for synthesizing compounds with significant potential in medicinal chemistry and drug development. N-acylated benzoxazolones are privileged scaffolds in various biologically active molecules.[1][2] This guide offers two robust protocols for N-acylation, discusses the underlying chemical principles, and provides practical insights into reaction execution, troubleshooting, and product characterization. The protocols are designed for researchers in synthetic chemistry and drug discovery, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of N-Acylated Benzoxazolones
The benzo[d]oxazol-2(3H)-one core is a versatile heterocyclic motif found in numerous pharmacologically active compounds. The introduction of an acyl group onto the nitrogen atom (N-acylation) is a critical synthetic step that modulates the compound's steric and electronic properties, often leading to enhanced biological activity. N-acylated oxazolidinones, a related class of compounds, are widely used as chiral auxiliaries in asymmetric synthesis, highlighting the importance of this functionalization.[2]
The tert-butyl group at the 5-position of the starting material, this compound, enhances lipophilicity, a key parameter influencing a drug candidate's pharmacokinetic profile. This guide focuses on the direct N-acylation of this substrate, a reliable method to generate a library of derivatives for further investigation. While Friedel-Crafts acylation on the aromatic ring is another possible modification, N-acylation is typically more straightforward and is the focus of this note.[3]
Reaction Principles and Mechanism
N-acylation of the benzoxazolone ring proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the oxazolone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Key Acylating Agents:
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive reagents that provide efficient acylation. An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrogen halide byproduct.[4][5]
-
Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acyl halides but offer milder reaction conditions and are often used for their ease of handling.[6][7]
The general mechanism using an acyl chloride is depicted below. The base deprotonates the N-H proton, increasing the nucleophilicity of the nitrogen anion, which then attacks the acyl chloride. Alternatively, the base can simply act as an acid scavenger after the initial nucleophilic attack.
Sources
- 1. escholarship.org [escholarship.org]
- 2. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Name the two reagents for acylation of benzene - askIITians [askiitians.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Acylation Reagents - Regis Technologies [registech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Welcome to the technical support resource for the synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into improving yield, ensuring purity, and troubleshooting common experimental hurdles. The information is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Core Synthesis Protocol & Mechanism
The most reliable and widely adopted method for synthesizing this compound involves the cyclization of 2-amino-4-tert-butylphenol with a carbonylating agent. N,N'-Carbonyldiimidazole (CDI) is the reagent of choice due to its high efficiency and safety profile, serving as a superior alternative to hazardous reagents like phosgene.[1][2]
Reaction Scheme
The overall transformation is as follows:
-
Reactants: 2-Amino-4-tert-butylphenol and N,N'-Carbonyldiimidazole (CDI)
-
Product: this compound
-
Byproducts: Imidazole, Carbon Dioxide
Detailed Experimental Protocol
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-amino-4-tert-butylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
CDI Addition: To this stirring solution, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Causality Note: A slight excess of CDI ensures the complete activation of the aminophenol. Adding it in portions helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 2-amino-4-tert-butylphenol spot. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Isolation: Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid (to remove imidazole byproduct) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude solid is typically purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a white solid.[3]
Reaction Mechanism
The synthesis proceeds via a two-step intramolecular cyclization process. CDI first activates the more nucleophilic amino group of the 2-amino-4-tert-butylphenol, which then undergoes a ring-closing reaction.
Caption: Mechanism of CDI-mediated cyclization.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or work-up procedure.
-
Purity of 2-Amino-4-tert-butylphenol: The starting aminophenol is susceptible to oxidation, which can result in colored impurities that inhibit the reaction.[4] Ensure the material is a light-colored solid. If it has darkened, consider purification by recrystallization or filtration through a short plug of silica gel before use.
-
Moisture Contamination: N,N'-Carbonyldiimidazole (CDI) is highly sensitive to moisture. The presence of water will rapidly hydrolyze CDI, rendering it ineffective for the carbonylation reaction. Always use anhydrous solvents and handle CDI under an inert atmosphere (Nitrogen or Argon).
-
Suboptimal Temperature: While the reaction proceeds well at room temperature, very low ambient temperatures can slow the rate significantly. Conversely, excessive heat can promote side reactions.[5] If the reaction is sluggish, gentle warming to 40-50°C can be beneficial.
-
Incorrect Stoichiometry: Using less than one equivalent of CDI will result in incomplete conversion of the starting material. A slight excess (1.1-1.2 eq) is recommended to drive the reaction to completion.
Q2: My TLC plate shows the starting material is consumed, but there are multiple new spots, and the desired product spot is weak. What are these side products?
A2: The formation of multiple side products often indicates issues with the CDI reagent or reaction setup.
-
Urea Formation: If the CDI is added too quickly or if there's an excess of the aminophenol relative to CDI at any point, a symmetrical urea byproduct can form between two molecules of 2-amino-4-tert-butylphenol.
-
Polymerization: Oxidized starting materials can sometimes lead to the formation of polymeric tars under reaction conditions.[4]
-
Minimization Strategy: The key is controlled addition of CDI to the aminophenol solution. This ensures that the activated intermediate is formed cleanly and has the opportunity to cyclize before reacting with another molecule of the starting material. Ensure a homogenous, well-stirred solution.
Q3: The final product appears oily or discolored after purification. How can I obtain a clean, white solid?
A3: A persistent color or oily consistency usually points to residual impurities that were not fully removed during the work-up and purification.
-
Inefficient Imidazole Removal: The imidazole byproduct can be stubborn to remove. Ensure the acidic wash during the work-up is thorough. Multiple washes with dilute HCl are more effective than a single wash.
-
Recrystallization Solvent Choice: The choice of solvent is critical. While ethanol/water is commonly cited, a solvent screen is recommended. Consider trying isopropanol, ethyl acetate/hexane, or toluene to find the optimal system that rejects impurities and provides well-formed crystals.
-
Activated Carbon Treatment: If the product is persistently colored, dissolving the crude material in a suitable solvent (like hot ethanol) and treating it with a small amount of activated charcoal can effectively remove colored impurities. Filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N,N'-Carbonyldiimidazole (CDI) the preferred reagent for this cyclization?
A1: CDI is considered a highly effective and safe carbonylating agent.[1] It acts as a "phosgene equivalent" without the extreme toxicity and handling difficulties of phosgene gas. The reaction proceeds under mild conditions, and the byproducts (imidazole and CO₂) are easily removed, simplifying product purification.[2]
Q2: Are there any alternative methods for synthesizing this compound?
A2: Yes, other carbonylating agents can be used, though they may have drawbacks.
-
Urea Melt: The direct reaction of 2-aminophenol with urea at high temperatures (130-160°C) can produce benzoxazolones. However, this method requires high energy input, and the harsh conditions can lead to decomposition and lower yields for some substrates.[5]
-
Triphosgene: A solid, safer-to-handle phosgene equivalent, can also be used. However, it still requires careful handling as it can release phosgene under certain conditions.
-
Hofmann-type Rearrangement: Oxidation of salicylamides with reagents like iodobenzene diacetate can lead to 2-benzoxazolones via an isocyanate intermediate, but this is a multi-step process starting from a different precursor.[6]
Q3: How critical is the inert atmosphere during the reaction?
A3: It is highly critical. The primary reason is to protect the CDI reagent from atmospheric moisture, as discussed in the troubleshooting section. A secondary reason is to prevent the oxidation of the 2-amino-4-tert-butylphenol starting material, which can be sensitive to air, especially if trace metal impurities are present.
Q4: What analytical techniques should be used to confirm the final product's identity and purity?
A4: A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): A sharp melting point is a good indicator of high purity. The literature melting point for this compound is in the range of 164–166 °C.[3]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H and C=O stretches of the oxazolone ring.
Data Summary & General Workflow
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous THF, Acetonitrile | Good solubility for reactants; non-reactive. |
| Temperature | Room Temperature (20-25°C) | Mild conditions prevent side product formation.[2] |
| CDI Stoichiometry | 1.1 - 1.2 equivalents | Drives reaction to completion. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Expected Yield | >90% | High yields are achievable with pure starting materials.[3] |
General Experimental Workflow Diagram
Caption: High-level overview of the synthesis workflow.
References
- Technical Support Center: Synthesis of Benzoxazolone Derivatives. Benchchem.
- General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate.
- Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. PubMed.
- N, N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles | Request PDF. ResearchGate.
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][4][5]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available from:
- Benzoxazolone synthesis. Organic Chemistry Portal.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoxazolone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Welcome to the technical support guide for the purification of 5-tert-butylbenzo[d]oxazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this compound. The following FAQs and troubleshooting guide are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool slowly.[3] As the temperature decreases, the solubility of the target compound, this compound, also decreases, causing it to crystallize out of the solution in a purer form.[1] The impurities, which are ideally present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[4][5]
Q2: What are the key characteristics of an ideal recrystallization solvent for this compound?
Selecting the right solvent is the most critical step for a successful recrystallization.[6] An ideal solvent should meet the following criteria:
-
High Solubility at High Temperatures: It must dissolve a large amount of this compound at or near its boiling point.[2][3]
-
Low Solubility at Low Temperatures: It should dissolve very little of the compound when cold (at room temperature or in an ice bath) to ensure maximum recovery of the pure crystals.[2][6]
-
Differential Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[6]
-
Chemical Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[6]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the pure compound to prevent it from "oiling out."[2][7]
Q3: What are the likely impurities in a crude sample of this compound?
Impurities typically originate from the synthesis process. A common route to this compound involves the reaction of 4-tert-butyl-2-aminophenol with a carbonylating agent (like phosgene, triphosgene, or 1,1'-carbonyldiimidazole). Potential impurities could include:
-
Unreacted 4-tert-butyl-2-aminophenol.
-
Side-products from incomplete or alternative cyclization reactions.
-
Colored degradation products formed during the reaction.
-
Inorganic salts from reagents or workup procedures.
Knowing the potential impurities helps in selecting a solvent system where they have different solubility profiles from the desired product.
Troubleshooting Guide: Common Recrystallization Problems
Problem 1: My compound "oils out" instead of forming crystals.
Q: I've dissolved my compound in the hot solvent, but upon cooling, a liquid or oily layer forms instead of solid crystals. What is happening and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This is problematic because the oil droplets are often impure melts that can trap impurities more effectively than the solvent, defeating the purpose of recrystallization.[8][9]
Causality & Explanation:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.[8]
-
Low Melting Point of Impure Solid: Significant impurities can depress the melting point of your compound to below the temperature of the solution at which it becomes saturated.[7][9]
-
Inappropriate Cooling Rate: Cooling the solution too rapidly does not allow sufficient time for nucleation and crystal growth.[7]
-
Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[2]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation level.[9] Then, allow it to cool much more slowly.
-
Reduce the Cooling Rate: Insulate the flask by placing it on a wooden block or folded paper towels and covering it with a watch glass. This slows down heat loss and encourages the formation of well-ordered crystals.[7][10]
-
Vigorous Agitation: As the solution cools to the point where oiling begins, vigorous stirring or swirling can sometimes break up the oil into smaller droplets that may serve as nuclei for crystallization.[2]
-
Change the Solvent System: If oiling persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a mixed-solvent system may be required.
Problem 2: I have a very low yield of purified crystals.
Q: After filtration and drying, I recovered less than 50% of my starting material. What went wrong?
A: A low yield is one of the most common issues in recrystallization. It points to excessive loss of the product at one or more stages of the process.
Causality & Explanation:
-
Using Too Much Solvent: This is the most frequent cause.[9][10] The minimum amount of hot solvent should be used to dissolve the crude product.[11][12] Any excess will keep more of your compound dissolved in the mother liquor even after cooling.
-
Premature Crystallization: The compound crystallizes too early, for example, in the funnel stem during hot filtration. This is common when using funnels with long stems.[5]
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[13]
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a significant portion of your product.[12]
Solutions:
-
Use Solvent Sparingly: Add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves.[14]
-
Optimize Filtration:
-
For hot filtration (to remove insoluble impurities), use a stemless or short-stemmed funnel and pre-heat it with hot solvent or steam to prevent premature crystallization.[5]
-
For collecting the final product, ensure the solution is thoroughly cooled in an ice-water bath for at least 15-20 minutes before vacuum filtration.[1]
-
-
Recover from Mother Liquor: If you suspect too much solvent was used, you can try to recover more product by boiling off some of the solvent from the mother liquor and re-cooling it to obtain a second crop of crystals.[9] Note that this second crop may be less pure.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the product.[3][12]
Problem 3: No crystals are forming, even after cooling in an ice bath.
Q: My solution is clear and cold, but no solid has precipitated. How can I induce crystallization?
A: This is typically due to the formation of a supersaturated solution, where the compound remains dissolved at a concentration higher than its normal saturation point.[10] This state is metastable, and crystallization needs to be induced.
Causality & Explanation:
-
Excess Solvent: The solution is simply too dilute for the compound to reach its saturation point upon cooling.[10][15]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. Perfectly clean flasks and highly pure solutions can sometimes lack these nucleation sites.[10][12]
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth to begin.[12][15]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template onto which other molecules can deposit, initiating crystallization.[9][12]
-
Reduce Solvent Volume: If scratching or seeding fails, the most likely cause is too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize it again.[9][10]
Problem 4: The final product is still colored or appears impure.
Q: My recrystallized product is off-white or yellow, not the expected pure white solid. How can I remove colored impurities?
A: The presence of color indicates that colored, soluble impurities have co-crystallized with your product. These are often large, polar molecules that can be removed with an adsorbent like activated carbon.
Causality & Explanation:
-
Highly Colored Impurities: Some side-products or degradation compounds can be intensely colored, and even trace amounts can discolor the final product.
-
Inadequate Removal: These impurities have solubility characteristics similar to your product, so a simple recrystallization may not be sufficient to remove them completely.
Solution: Hot Filtration with Activated Carbon (Charcoal)
-
Dissolve the impure solid in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a microspatula tip is usually sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[3]
-
Gently reheat the mixture to boiling for 5-10 minutes. The activated carbon will adsorb the large, colored impurity molecules onto its high-surface-area matrix.[2][3]
-
Perform a hot gravity filtration using a pre-warmed, fluted filter paper and a stemless funnel to remove the charcoal.[1][2][4]
-
The resulting colorless filtrate is then allowed to cool slowly to yield the purified, colorless crystals.
Experimental Protocol & Data
Solvent Selection for this compound
While specific solubility data is not widely published, a systematic approach using common laboratory solvents is effective. Benzoxazolone structures are moderately polar. Good starting points include alcohols, esters, and aromatic hydrocarbons, or mixtures thereof.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Ethanol | Low to Moderate | High | Good Candidate. Often a first choice for moderately polar compounds.[16] |
| Isopropanol | Low | High | Good Candidate. Similar to ethanol but less polar. |
| Toluene | Low | High | Good Candidate. Effective for less polar impurities.[17][18] |
| Ethyl Acetate / Heptane | Low (in mixture) | High (in Ethyl Acetate) | Excellent Mixed-Solvent Candidate. Dissolve in minimal hot ethyl acetate, then add hot heptane dropwise until cloudy. |
| Water | Insoluble | Insoluble | Unsuitable as a primary solvent.[19] |
| Acetone | High | Very High | Poor Candidate. Likely too soluble even when cold, leading to low recovery.[17][18] |
This table is based on general principles for benzoxazolone derivatives. Small-scale trials are essential.[14]
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at a gentle boil.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Reheat to a boil for 5-10 minutes.
-
(Optional) Hot Filtration: If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4][11]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-30 minutes to maximize the product yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air-dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the mass and percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value. A pure compound should have a sharp melting point range (typically < 2 °C).
References
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved January 17, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Davis. Retrieved January 17, 2026, from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Recrystallization and hot filtration. (n.d.). Safrole. Retrieved January 17, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. Retrieved January 17, 2026, from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved January 17, 2026, from [Link]
-
Recrystallization, filtration and melting point. (n.d.). Columbia University. Retrieved January 17, 2026, from [Link]
-
Chemistry Practical Techniques: Recrystallisation, including hot filtration. (2012). YouTube. Retrieved January 17, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Los Angeles. Retrieved January 17, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 17, 2026, from [Link]
-
Guide to Recrystallisation. (2022). Reddit. Retrieved January 17, 2026, from [Link]
- Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
-
Recrystallization-1.pdf. (n.d.). University of Massachusetts. Retrieved January 17, 2026, from [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recrystallization 2. (n.d.). California State University, Los Angeles. Retrieved January 17, 2026, from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). (n.d.). Chemos GmbH & Co.KG. Retrieved January 17, 2026, from [Link]
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][9]Thiazin-4-One Derivatives. (2025). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. safrole.com [safrole.com]
- 2. Recrystallization [wiredchemist.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. 7128-64-5 CAS MSDS (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Welcome to the Technical Support Center for the synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of this chemical transformation and minimize the formation of common side products.
Introduction to the Synthesis
The synthesis of this compound typically involves the cyclization of 5-tert-butyl-2-aminophenol with a carbonylating agent. Common reagents for this transformation include 1,1'-carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent such as triphosgene. While seemingly straightforward, this reaction is often complicated by the formation of various side products that can impact yield and purity. This guide will explore the origins of these impurities and provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I see a significant amount of unreacted 5-tert-butyl-2-aminophenol. What could be the issue?
A1: An incomplete reaction can stem from several factors. Firstly, ensure your reagents and solvent are anhydrous, as moisture can decompose the carbonylating agent. Secondly, the reaction temperature may be insufficient to drive the cyclization to completion. For instance, reactions with CDI are often performed at room temperature or with gentle heating. If using a less reactive carbonylating source, a higher temperature might be necessary. Finally, consider the stoichiometry of your reagents. A slight excess of the carbonylating agent may be required to ensure full conversion of the aminophenol.
Q2: I am observing a brightly colored impurity in my reaction mixture. What is it likely to be?
A2: The formation of a colored impurity, often pink or purple, is a strong indication of the oxidation of the 5-tert-butyl-2-aminophenol starting material. This can lead to the formation of phenoxazinone-type structures, which are highly colored. This is a common issue as aminophenols are susceptible to oxidation, especially in the presence of air and at elevated temperatures.
Q3: After work-up, I have a significant amount of an insoluble white solid that is not my desired product. What could this be?
A3: A common insoluble white solid is a urea-based side product, such as N,N'-bis(4-tert-butyl-2-hydroxyphenyl)urea. This can form when the isocyanate intermediate, generated in situ from the aminophenol and the carbonylating agent, reacts with another molecule of the starting aminophenol instead of undergoing intramolecular cyclization.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of the most common side products encountered in the synthesis of this compound, their mechanisms of formation, and strategies to minimize their occurrence.
Side Product 1: Phenoxazinone Derivatives
-
Identification: These are typically colored impurities that can complicate purification.
-
Mechanism of Formation: 5-tert-butyl-2-aminophenol can undergo oxidative coupling to form a phenoxazinone chromophore.[1][2] This process is often catalyzed by trace metals and exposure to atmospheric oxygen. The reaction proceeds through a quinone imine intermediate which can be trapped by another molecule of the aminophenol.[1]
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.
-
Purity of Starting Material: Ensure the 5-tert-butyl-2-aminophenol is pure and free from metal contaminants.
-
Side Product 2: N,N'-bis(4-tert-butyl-2-hydroxyphenyl)urea
-
Identification: A high-melting, often insoluble white or off-white solid.
-
Mechanism of Formation: This urea derivative is formed through the intermolecular reaction of the in-situ generated isocyanate intermediate with a second molecule of 5-tert-butyl-2-aminophenol. This competes with the desired intramolecular cyclization.
Caption: Competing pathways for the isocyanate intermediate.
-
Troubleshooting and Prevention:
-
Slow Addition: Add the carbonylating agent slowly to a solution of the aminophenol. This helps to keep the concentration of the aminophenol high relative to the isocyanate intermediate, favoring intramolecular cyclization.
-
Dilution: Running the reaction at a higher dilution can also favor the intramolecular pathway.
-
Choice of Base: When using phosgene or triphosgene, the choice of base is critical. A non-nucleophilic, sterically hindered base can help to deprotonate the phenol for cyclization without competing in side reactions.
-
Side Product 3: Unreacted Intermediate Carbamates
-
Identification: These may be observed by LC-MS or NMR as intermediates that have not fully cyclized.
-
Mechanism of Formation: The reaction between the aminophenol and the carbonylating agent (like CDI) forms an activated carbamate intermediate. Insufficient driving force (e.g., low temperature, short reaction time) may lead to the accumulation of this intermediate without subsequent cyclization.
-
Troubleshooting and Prevention:
-
Increase Temperature: Gentle heating can often provide the necessary activation energy for the final ring-closing step.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion.
-
Catalyst: In some cases, a catalytic amount of a non-nucleophilic base or a Lewis acid can promote the final cyclization.
-
Experimental Protocols
Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
-
To a solution of 5-tert-butyl-2-aminophenol (1.0 eq) in anhydrous THF under an argon atmosphere, add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of this compound
-
Recrystallization: A common and effective method for purification. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A gradient elution of ethyl acetate in hexanes is typically effective for separating the desired product from less polar impurities. More polar side products, such as the urea derivative, may require a more polar solvent system.
Data Summary
| Side Product | Common Identification Method | Key Prevention Strategy |
| Phenoxazinone Derivatives | Colorimetric observation, UV-Vis | Inert atmosphere, degassed solvents |
| N,N'-bis(4-tert-butyl-2-hydroxyphenyl)urea | Insolubility, High melting point, NMR | Slow addition of carbonylating agent, high dilution |
| Unreacted Intermediate Carbamates | LC-MS, NMR | Increased temperature, extended reaction time |
Conclusion
The synthesis of this compound, while a common transformation, requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanisms through which these impurities arise, researchers can implement effective strategies to improve both the yield and purity of the desired product. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental setup.
References
-
Subrahmanyam, A. V., & Iyer, S. (1995). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Journal of the American Chemical Society, 117(43), 10688-10695. [Link]
-
Alsarayreh, A. W., et al. (2024). Extract and molecular docking an exploring the oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol in the presence. Journal of Molecular Structure, 1301, 137375. [Link]
-
Various Authors. (2021). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1025-1043. [Link]
-
Sarkar, S., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(14), 11635-11647. [Link]
-
PubChem. 5-Amino-2-tert-butylphenol. National Center for Biotechnology Information. [Link]
Sources
- 1. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
5-tert-butylbenzo[d]oxazol-2(3H)-one stability and storage conditions
Welcome to the technical support guide for 5-tert-butylbenzo[d]oxazol-2(3H)-one (CAS: 99854-88-3). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its experimental lifecycle. Please note that comprehensive stability data for this specific molecule is limited in published literature. Therefore, the following guidance is built upon the known chemical principles of the benzoxazolone scaffold, data from related analogues, and established best practices for handling fine chemicals.
Quick Reference Table
| Parameter | Recommendation/Information | Citation |
| Appearance | Typically a solid powder. Color may vary. | |
| Storage Temp. | -20°C to 4°C (Recommended) | |
| Storage Conditions | Store in a tightly sealed, opaque container under an inert atmosphere (e.g., Argon or Nitrogen) in a dry, dark, and cool location. | [1] |
| CAS Number | 99854-88-3 | |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Known Incompatibilities | Strong oxidizing agents. Avoid strong acids and bases, especially in aqueous solutions. | [1] |
| Hazard Class | Acute Toxicity (Oral, Cat. 4), Aquatic Hazard (Acute & Chronic, Cat. 1) |
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at -20°C to 4°C in a tightly sealed, opaque container to protect it from light. To mitigate degradation from atmospheric moisture and oxygen, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended. The storage area should be dry and well-ventilated.
Q2: How should I prepare solutions of this compound? What solvents are recommended?
A2: Due to the susceptibility of the benzoxazolone core to hydrolysis, preparing fresh solutions for each experiment is the best practice. For non-aqueous experiments, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are suitable. Ensure your chosen solvent is compatible with your experimental system. If aqueous buffers are required, be aware that the compound's stability may be compromised. Prepare the buffered solution immediately before use and keep it on ice.
Q3: My stock solution in DMSO has turned slightly yellow. Is it still usable?
A3: A slight color change can be an initial sign of degradation. The benzoxazolone ring system can be sensitive to light and trace impurities (water, peroxides) in the solvent. While a minor color change may not significantly impact all assays, it indicates that the compound is no longer in its purest state. For sensitive, quantitative experiments, it is strongly advised to prepare a fresh solution from solid material. For routine screening, you may proceed but should note the observation and consider it a potential source of variability.
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemistry of the benzoxazolone scaffold, the primary anticipated degradation pathways are:
-
Hydrolysis: The lactone-like cyclic ester within the oxazolone ring is susceptible to cleavage by water, a reaction catalyzed by both acid and base. This would open the ring to form an amidophenol derivative.
-
Oxidation: While specific data is lacking, complex heterocyclic molecules can be sensitive to oxidation, especially if stored improperly over long periods.
-
Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. Exposure to UV or high-intensity visible light may lead to decomposition or isomerization.
-
Thermal Degradation: High temperatures can promote decomposition. The specific thermal liability of this compound is not well-documented, but storing it under elevated temperatures should be avoided.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of the compound in a stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid material immediately before your experiment.
-
Use Anhydrous Solvents: If applicable, switch to high-purity, anhydrous grade solvents to minimize hydrolysis.
-
Minimize Freeze-Thaw Cycles: If you must store solutions, aliquot them into single-use volumes to avoid repeated temperature changes which can introduce moisture.
-
Confirm Purity: If you have access to analytical instrumentation (e.g., LC-MS or NMR), check the purity of your compound, both the solid stock and a freshly prepared solution.
-
Issue 2: Visible Particulate Matter or Cloudiness in Solution
-
Potential Cause 1: Poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Gently warm the solution or sonicate to aid dissolution.
-
Check the literature for recommended solvents for benzoxazolone derivatives.
-
Consider preparing a more concentrated stock in a high-solubility solvent (like DMSO) and then diluting it into your final experimental medium.
-
-
Potential Cause 2: Precipitation of a degradation product. Hydrolysis products are often more polar and may have lower solubility in organic solvents.
-
Troubleshooting Steps:
-
This is a strong indicator of significant degradation. The solution should be discarded.
-
Review your solution preparation and storage protocol. Ensure you are protecting the compound from water, light, and incompatible substances.
-
Issue 3: Complete Loss of Biological Activity
-
Potential Cause: Extensive degradation of the compound. The benzoxazolone core is critical for the activity of many related molecules, and its cleavage via hydrolysis would likely render the compound inactive.
-
Troubleshooting Steps:
-
Acquire a fresh vial of the compound if possible.
-
Perform a quality control check (e.g., melting point or LC-MS) on your solid stock to confirm its identity and purity.
-
Implement a rigorous handling protocol based on the recommendations in this guide for all future experiments.
-
Part 3: Experimental Protocols & Visual Guides
Protocol: Preparation and Handling of a Stock Solution
This protocol is designed to maximize the stability and reproducibility of your experiments.
-
Equilibration: Before opening, allow the container of solid this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere Handling: If possible, handle the solid material in a glove box or under a stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of powder and promptly reseal the main container, flushing with inert gas if possible.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the weighed solid to achieve your target stock concentration. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Storage (Short-Term): If the solution must be stored, aliquot it into single-use, opaque glass vials. Flush the headspace with inert gas before sealing with a PTFE-lined cap. Store at -20°C for no more than 1-2 weeks. For optimal results, fresh preparation is always superior.
Diagram: Key Stability Influences
This diagram illustrates the primary environmental factors that can impact the stability of this compound.
Caption: Decision workflow for optimal compound storage and handling.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
-
Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[2]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
-
Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. ResearchGate. [Link]
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. National Institutes of Health. [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. [Link]
-
Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co.KG. [Link]
-
Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Eco-Vector Journals Portal. [Link]
Sources
Technical Support Center: Solubility and Handling of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Welcome to the technical support resource for 5-tert-butylbenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical insights and troubleshooting for solubility challenges encountered during experimentation. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes the methodologies and foundational knowledge required to effectively determine its solubility and prepare solutions in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For novel or poorly characterized organic molecules like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[2] It is advisable to begin with a small-scale test to determine the approximate solubility before preparing a large-volume stock solution.[1]
Q2: My this compound is not readily dissolving in DMSO at room temperature. What steps can I take?
A2: If you encounter difficulty dissolving the compound, consider the following sequential troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly diminish its solvating capacity.[3][4] Using a fresh bottle of anhydrous DMSO is a recommended first step.[4]
-
Apply Mechanical Agitation: Vigorously vortex the solution for several minutes.
-
Incorporate Gentle Heating and Sonication: Gentle warming of the solution (e.g., to 37°C) or sonication in a water bath for 5-10 minutes can facilitate dissolution by breaking down compound aggregates.[1][3] However, be cautious with heat, as prolonged exposure or high temperatures can lead to compound degradation.[1]
Q3: After dissolving in DMSO, my compound precipitates when I dilute it into an aqueous medium for my experiment. Why does this happen and how can I fix it?
A3: This phenomenon, often termed "crashing out," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water.[3] The sharp decrease in DMSO concentration upon dilution into your aqueous buffer or cell culture medium causes the compound to precipitate.[3] To mitigate this:
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your high-concentration DMSO stock in pure DMSO first. This allows for the addition of smaller volumes to the final aqueous solution, thereby keeping the final DMSO concentration low.[1]
-
Optimize the Dilution Process: Pre-warm your aqueous medium (e.g., to 37°C) and add the DMSO stock dropwise while vortexing or stirring to ensure rapid mixing and dispersion.[1]
-
Consider Co-solvents: If precipitation persists, the use of a co-solvent system may be necessary. Co-solvents can alter the polarity of the mixture and improve the compound's solubility.[5]
Solubility Data Summary
| Solvent | Expected Solubility Profile | Key Considerations |
| DMSO | Generally a good solvent for benzoxazole derivatives.[1] | Highly hygroscopic; use anhydrous grade for best results.[3][4] |
| DMF (Dimethylformamide) | A potential alternative to DMSO. | Ensure compatibility with your experimental system. |
| Ethanol/Methanol | May be effective, but solubility might be lower than in DMSO. | Can be used in some biological assays where DMSO is not suitable. |
| Aqueous Buffers | Expected to be low. | pH adjustment may improve solubility if the compound has ionizable groups.[6] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., DMSO, water, or a buffer). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation, followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution.[6]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
-
Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.[6]
Workflow for Solubility Determination
Caption: Decision-making workflow for dissolving challenging compounds.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
- ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 5-tert-butylbenzo[d]oxazol-2(3H)-one Derivatives
Introduction
This guide is designed for researchers, scientists, and drug development professionals who are experiencing lower-than-expected bioactivity with 5-tert-butylbenzo[d]oxazol-2(3H)-one derivatives. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. However, translating a promising chemical structure into a potent biological effect requires careful experimental design and execution.
This document provides a structured, question-and-answer-based approach to systematically identify and resolve common issues that can lead to apparent low potency or inactivity. Our methodology is built on a foundation of first principles, guiding you from fundamental compound checks to complex cellular investigations.
General Troubleshooting Workflow
Before diving into specific issues, it is helpful to have a global view of the troubleshooting process. The following workflow outlines a logical progression from the most common and easily solvable problems to more complex, resource-intensive investigations.
Caption: A logical workflow for diagnosing low bioactivity.
Part 1: Compound Integrity and Assay Conditions
This section addresses the most frequent and fundamental sources of poor compound performance: the physical and chemical properties of the test article itself and its behavior within the assay environment.
Q1: My derivative shows no activity. How can I be sure the compound itself is not the problem?
A1: Before investigating complex biological reasons, you must verify the identity and purity of your compound. An incorrect structure or the presence of impurities can easily explain a lack of activity.
-
Causality: An impurity might be inactive, or it could have an opposing biological effect, masking the activity of your primary compound. Synthesis byproducts could also interfere with assay detection methods. A structural misassignment means you are not testing the molecule you think you are.
-
Troubleshooting Protocol:
-
Identity Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm that the synthesized structure matches the expected molecule.
-
Purity Analysis: Quantify the purity of your sample using High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector and a mass spectrometer (LC-MS). For most biological assays, a purity of >95% is considered the minimum standard.
-
Batch-to-Batch Consistency: If you are using a new synthesis batch, compare its analytical data (NMR, LC-MS) directly against a previous batch that showed activity, if available.
-
Q2: I've confirmed my compound's purity and structure, but the dose-response curve is flat or weak. What's next?
A2: Poor solubility is one of the most common reasons for low apparent activity in in-vitro assays. If a compound precipitates in the assay buffer, its effective concentration is much lower than the nominal concentration, leading to artificially low potency.
-
Causality: The this compound core is relatively hydrophobic. Substitutions can further increase lipophilicity, leading to poor aqueous solubility. Compounds must be fully dissolved to interact with their biological targets.
-
Troubleshooting Protocol:
-
Visual Inspection: Prepare your highest concentration stock in the final assay buffer. Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate against a dark background. Use a light microscope for a more sensitive check.
-
Kinetic Solubility Assay: Use nephelometry or turbidimetry to measure the concentration at which the compound begins to precipitate from a DMSO stock solution added to the aqueous assay buffer.
-
Solvent Optimization: Most stock solutions are made in 100% DMSO. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility is an issue, you may need to explore alternative co-solvents, but this must be done carefully to ensure the solvent itself does not affect the assay.
-
| Parameter | Recommendation | Rationale |
| Purity | >95% (ideally >98%) | Prevents interference from impurities. |
| Primary Stock Solvent | 100% DMSO or Ethanol | High dissolving power for many organic molecules. |
| Final Assay Solvent % | <0.5% (ideally <0.1%) | Minimizes solvent effects on target protein and assay signal. |
| Solubility Check | Required for all new compounds | Ensures the nominal concentration is the effective concentration. |
Caption: Recommended starting parameters for compound handling.
Q3: Could my compound be degrading during the experiment?
A3: Yes, compound stability is critical, especially for assays with long incubation times or specific buffer conditions (e.g., pH, presence of reducing agents). The oxazolone ring can be susceptible to hydrolysis under certain conditions.
-
Causality: If your compound degrades over the course of the assay, its effective concentration decreases over time, leading to a weaker biological effect. Degradation products could also interfere with the assay.
-
Troubleshooting Protocol:
-
LC-MS Stability Assay: Incubate the compound in the complete assay buffer for the full duration of your experiment (e.g., 1h, 4h, 24h) at the assay temperature (e.g., 37°C).
-
At each time point, take an aliquot, quench any reaction (e.g., by adding acetonitrile), and analyze it by LC-MS.
-
Quantify the peak area of the parent compound over time. A decrease of >10% suggests a stability issue that needs to be addressed, either by shortening the assay duration or modifying the buffer conditions if possible.
-
Part 2: Target Engagement and Assay-Specific Issues
If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate its interaction with the intended biological target and the assay system itself.
Q4: How do I confirm that my compound is actually binding to its intended target protein?
A4: A lack of activity in a functional assay (e.g., enzyme inhibition) can occur even if the compound binds to the target, but a direct confirmation of binding provides crucial evidence of target engagement.
-
Causality: Your derivative may simply not have the required structural features to bind to the target protein with sufficient affinity. Alternatively, it might bind to a site that does not produce the functional outcome measured by your assay (i.e., non-functional binding).
-
Troubleshooting Protocol - Biophysical Methods:
-
Thermal Shift Assay (TSA): This method measures the change in a protein's melting temperature upon ligand binding. It is a robust, high-throughput method to screen for direct binding.
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding kinetics (on/off rates) and affinity (KD), offering definitive proof of a direct interaction.
-
Cellular Thermal Shift Assay (CETSA): This is the gold standard for confirming target engagement in a cellular environment. It assesses the stabilization of the target protein by the compound in intact cells or cell lysates, proving the compound can reach and bind its target in a more complex biological matrix.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Q5: I have confirmed target binding, but my functional cell-based assay shows no effect. Why?
A5: This common scenario points to a disconnect between target binding and the downstream functional readout. It suggests your understanding of the signaling pathway or the compound's specific mechanism of action (MoA) may need refinement.
-
Causality:
-
Allosteric vs. Orthosteric Inhibition: Your compound may bind to an allosteric site that does not inhibit the protein's function in the way your assay measures it (e.g., binding to a kinase but not at the ATP-binding site).
-
Pathway Redundancy: In a cellular context, other signaling pathways may compensate for the inhibition of your target, resulting in no observable change in the final phenotype (e.g., cell viability).
-
Upstream/Downstream Location: Your assay might be measuring a biomarker that is too far downstream from your target, where the signal is diluted or influenced by other pathways.
-
-
Troubleshooting Strategy:
-
Use a Proximal Biomarker: Switch to an assay that measures a more direct consequence of target inhibition. For a kinase inhibitor, for example, move from a cell viability endpoint to a target-specific phosphorylation assay (e.g., a phospho-specific Western Blot or ELISA).
-
Mechanism of Action Studies: Use a different type of functional assay. If you are using a competitive assay, try a non-competitive format to see if your compound has a different MoA.
-
Pathway Analysis: Map out the signaling pathway and consider potential bypass mechanisms. This may require using pathway-specific inhibitors or siRNA knockdown to validate the target's role in the observed phenotype.
-
Caption: Measuring a proximal vs. distal biomarker in a signaling pathway.
Part 3: Cellular and System-Level Issues
For cell-based assays, even a potent, target-binding compound can fail if it cannot reach its intracellular target at a sufficient concentration.
Q7: How do I know if my compound is getting into the cells?
A7: Poor membrane permeability is a major hurdle for many drug candidates. The physicochemical properties of your this compound derivative (e.g., polarity, size, charge) will dictate its ability to cross the lipid bilayer.
-
Causality: If a compound cannot enter the cell, it cannot engage with an intracellular target. Compounds with high polar surface area (PSA > 140 Ų) or too many rotatable bonds often exhibit poor permeability.
-
Troubleshooting Protocol:
-
PAMPA Assay (Parallel Artificial Membrane Permeability Assay): This is a simple, cell-free in-vitro assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a quick assessment of passive diffusion potential.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma line) that mimics the intestinal barrier. It is a more biologically relevant model for predicting intestinal absorption and general cell permeability.
-
LC-MS Quantification of Intracellular Compound: The most direct method is to incubate cells with your compound, then lyse the cells and use LC-MS to measure the intracellular concentration, comparing it to the concentration in the medium.
-
Q8: My compound is permeable, but could the cells be actively removing it?
A8: Yes. Cells possess efflux pumps, such as P-glycoprotein (P-gp), which are ATP-binding cassette (ABC) transporters that actively remove xenobiotics. This is a common mechanism of multidrug resistance.
-
Causality: If your compound is a substrate for an efflux pump, the cell will actively maintain a low intracellular concentration, preventing it from reaching the effective level needed to engage its target.
-
Troubleshooting Protocol:
-
Co-incubation with Efflux Pump Inhibitors: Run your cellular activity assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A for P-gp). A significant increase in potency in the presence of the inhibitor strongly suggests your compound is an efflux substrate.
-
Use Efflux Pump-Deficient Cell Lines: Compare the activity of your compound in a standard cell line versus a variant that has been engineered to lack specific transporters (e.g., knockout or knockdown cell lines).
-
References
-
Di, M., et al. (2021). The recent progress of 2(3H)-benzoxazolone derivatives with anticancer activity. Bioorganic Chemistry. Available at: [Link]
-
Sener, E. A., et al. (2006). Synthesis and evaluation of antimicrobial and antifungal activity of some 2(3H)-benzoxazolone derivatives. Journal of the Faculty of Pharmacy of Ankara University. Available at: [Link]
-
Kozik, V., et al. (2019). The Purity of Chemical Compounds in the Context of In Vitro Bioassays. Molecules. Available at: [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. Available at: [Link]
-
Malacrida, L., et al. (2015). The effect of DMSO in cellular assays: a source of artifacts. Toxicology in Vitro. Available at: [Link]
-
Vivoli, M., et al. (2014). The thermal shift assay for fragment screening. Methods in Molecular Biology. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Hubatsch, I., et al. (2007). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Nature Protocols. Available at: [Link]
Technical Support Center: Optimizing N-Alkylation of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Welcome to the dedicated technical support center for the N-alkylation of 5-tert-butylbenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to the N-Alkylation of this compound
The N-alkylation of this compound is a crucial step in the synthesis of a wide range of biologically active molecules. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, and functionalization at the nitrogen atom allows for the exploration of chemical space to modulate pharmacological properties.[1] This reaction, while conceptually straightforward, can present several challenges, including low yields, competing O-alkylation, and purification difficulties. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Problem 1: Low or No Conversion of Starting Material
A common frustration in synthetic chemistry is the failure of a reaction to proceed to completion.[2] Several factors can contribute to low or no conversion in the N-alkylation of our substrate.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Basicity | The N-H proton of the benzoxazolone is acidic, but a base of appropriate strength is required for complete deprotonation to form the nucleophilic amide anion. A weak base may not shift the equilibrium sufficiently towards the deprotonated form. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For a milder option, cesium carbonate (Cs₂CO₃) is often effective due to the high solubility of its salts in organic solvents.[3] |
| Poor Solubility | If the starting material, base, or alkylating agent is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not occur at all. This is particularly relevant when using inorganic bases like potassium carbonate (K₂CO₃) in less polar solvents.[4] | Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Alternatively, for less polar solvents like tetrahydrofuran (THF) or acetonitrile (ACN), consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the solid base and the dissolved substrate. |
| Low Reaction Temperature | The activation energy for the SN2 reaction may not be overcome at lower temperatures, leading to a sluggish reaction. | Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition. A good starting point is room temperature, with the option to heat to 50-80 °C. |
| Inactive Alkylating Agent | The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Steric hindrance on the alkylating agent can also significantly slow the reaction. | If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Ensure the alkylating agent is of high purity and has not degraded. |
Problem 2: Competing O-Alkylation
The benzoxazolone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can be a significant side reaction under certain conditions.[5][6]
| Potential Cause | Scientific Explanation | Recommended Solution |
| "Hard" Alkylating Agents | According to Hard and Soft Acid and Base (HSAB) theory, "hard" electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react with the "harder" oxygen atom of the ambident nucleophile.[6] | Use "softer" alkylating agents like alkyl iodides or bromides, which have a greater propensity to react with the "softer" nitrogen atom. |
| Solvent Effects | Protic solvents can solvate the nitrogen atom through hydrogen bonding, leaving the oxygen atom more accessible for alkylation. Polar aprotic solvents generally favor N-alkylation.[7] | Employ polar aprotic solvents such as DMF, DMSO, or ACN. |
| Counterion Effects | The nature of the cation from the base can influence the site of alkylation. Larger, more polarizable cations (like Cs⁺) tend to associate less tightly with the anion, favoring N-alkylation. | Use cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as the base. |
Problem 3: Formation of Byproducts and Purification Challenges
The presence of unexpected spots on your TLC plate or difficulties in isolating the pure product can be indicative of side reactions or unoptimized workup procedures.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Decomposition of Solvent | High temperatures in the presence of a strong base can lead to the decomposition of solvents like DMF, which can complicate the reaction mixture. | If high temperatures are necessary, consider using a more stable solvent such as DMSO or dioxane. |
| Hydrolysis of Product | The N-alkylated benzoxazolone can be susceptible to hydrolysis under strongly acidic or basic workup conditions, especially at elevated temperatures. | Perform the aqueous workup at room temperature or below. Use dilute acid or base for pH adjustments. |
| Emulsion during Extraction | The presence of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions during aqueous workup, making phase separation difficult. | If an emulsion forms, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which should help to break the emulsion. |
| Co-elution of Product and Starting Material | The polarity of the N-alkylated product may be very similar to that of the starting material, making chromatographic separation challenging. | Optimize your chromatography conditions. A shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes) is often effective. If co-elution persists, consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the N-alkylation of this compound?
A robust starting point would be to use 1.0 equivalent of this compound, 1.2 equivalents of your alkyl halide, and 1.5 equivalents of potassium carbonate in DMF at room temperature. Monitor the reaction by TLC or LC-MS.[8][9] If the reaction is slow, gentle heating to 50-60 °C can be applied.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method.[9] Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. The product, being less polar than the starting material (due to the absence of the N-H bond), should have a higher Rf value. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.[10]
Q3: Is it necessary to perform the reaction under an inert atmosphere?
While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using strong, air-sensitive bases like sodium hydride. It also helps to prevent the introduction of moisture, which can quench the base and hinder the reaction.
Q4: What are some alternative methods for N-alkylation if the standard procedure fails?
If the standard SN2 reaction with an alkyl halide is unsuccessful, particularly with less reactive alkylating agents or sterically hindered substrates, consider the following alternatives:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol as the alkylating agent in the presence of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD).[1]
-
Phase-Transfer Catalysis (PTC): PTC can be highly effective when dealing with poor solubility of the base. It facilitates the transfer of the deprotonated substrate from the solid or aqueous phase to the organic phase where the alkylating agent resides.[11]
Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide
This protocol provides a detailed, step-by-step methodology for a typical N-alkylation reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to dissolve the starting material (concentration of ~0.1-0.2 M).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). If the reaction is slow, it can be gently heated to 50-60 °C.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-benzyl-5-tert-butylbenzo[d]oxazol-2(3H)-one.
Visualizations
Experimental Workflow
Caption: General experimental workflow for N-alkylation.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Dhanju, S., & Crich, D. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters, 18(8), 1820–1823.
- Konermann, L., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Chemical Society Reviews, 50(23), 13035-13053.
- BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Support.
- Reddy, T. S., et al. (2015). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. Bioorganic & Medicinal Chemistry Letters, 25(15), 2966-2971.
- Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713.
- Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935–11947.
- El-Sayed, M. A. A., et al. (2017). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 55(10), 896-904.
- Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
-
Wang, Y., et al. (2017). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 58(16), 1589-1592.
- BenchChem. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. BenchChem Technical Support.
- am Ende, D. J., et al. (2012). A Method for Real Time Monitoring of Chemical Reactions and Processes.
- O'Brien, Z. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2018-2028.
- BenchChem. (2025). Technical Support Center: Optimizing Alkylation with Benzothiazolium Salts. BenchChem Technical Support.
Sources
- 1. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 5-tert-butylbenzo[d]oxazol-2(3H)-one with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-tert-butylbenzo[d]oxazol-2(3H)-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the practical knowledge to overcome common challenges in the purification of this and structurally related benzoxazolone derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Poor Separation of the Target Compound from Impurities
You've run a column, but the collected fractions show significant overlap between your product and impurities when analyzed by TLC or HPLC.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to resolve the components of your mixture. The benzoxazolone core, with its lipophilic and hydrophilic fragments, requires a well-balanced mobile phase.[1][2]
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) first. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[3][4] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5] If you are using reversed-phase chromatography, a gradient of water and acetonitrile or methanol is a common choice.[6][7][8]
-
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds, leading to tailing or degradation.[5]
-
Solution: If you suspect compound instability on silica, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.[9] For reversed-phase, C18 is a standard choice, but other options like C8 or phenyl columns can offer different selectivity.[9][10]
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution: As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the stationary phase. The exact amount will depend on the difficulty of the separation. A loading study at a small scale can help determine the maximum capacity while maintaining resolution.
-
-
Improper Column Packing: An unevenly packed column will lead to channeling and band broadening, resulting in mixed fractions.
-
Solution: Ensure your column is packed uniformly. For dry packing, gently tap the column as you add the stationary phase. For slurry packing, create a homogenous slurry and pour it into the column in one continuous motion, allowing the solvent to drain slowly.
-
Problem 2: The Compound is Not Eluting from the Column
You've been running the column for an extended period, and your target compound is not appearing in the fractions.
Potential Causes & Solutions:
-
Solvent System is Too Non-Polar: If the mobile phase is not polar enough, your compound will remain strongly adsorbed to the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on.[5] It's crucial to make these changes gradually to avoid co-eluting impurities.
-
-
Compound Decomposition on the Column: this compound, while generally stable, could potentially degrade on a highly active stationary phase, especially if impurities in the crude mixture catalyze this process.[5]
-
Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If you observe streaking or the appearance of new spots, your compound may be degrading. In this case, deactivating the silica gel with a small amount of triethylamine in the mobile phase or switching to a less acidic stationary phase like alumina is recommended.[5]
-
-
Compound is Highly Retained: The tert-butyl group increases the lipophilicity of the molecule, which could lead to strong interactions with a non-polar stationary phase in reversed-phase chromatography.
-
Solution: In reversed-phase chromatography, this would mean increasing the organic solvent concentration in your mobile phase.
-
Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)
Your product comes off the column in the very first fractions, with little to no separation from other non-polar impurities.
Potential Causes & Solutions:
-
Solvent System is Too Polar: A highly polar mobile phase will not allow for sufficient interaction between your compound and the stationary phase in normal-phase chromatography.
-
Solution: Decrease the polarity of your mobile phase. If you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.
-
-
Sample Incompletely Dissolved or Precipitated on the Column: If the sample is not fully dissolved in the loading solvent or precipitates upon application to the column, it can travel down the column with the solvent front.
-
Solution: Ensure your sample is fully dissolved in a minimum amount of a suitable solvent before loading.[11] If the compound has poor solubility in the mobile phase, consider a "dry loading" technique. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of your column.[11]
-
Problem 4: Tailing or Streaking of the Product Band
On a TLC plate and during column elution, your product spot or band is elongated and not compact.
Potential Causes & Solutions:
-
Acidic Nature of Silica Gel: The weakly acidic nature of the benzoxazolone moiety can lead to undesirable interactions with the acidic silanol groups on the surface of silica gel, causing tailing.[1][2]
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to your mobile phase to neutralize the active sites on the silica gel. The choice of modifier depends on the nature of your compound (acidic, basic, or neutral). For a weakly acidic compound, a basic modifier like triethylamine is often effective.
-
-
Column Overloading: As mentioned before, too much sample can lead to band broadening and tailing.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Presence of Highly Polar Impurities: Certain impurities can interact strongly with the stationary phase and interfere with the elution of your target compound.
-
Solution: Consider a pre-purification step, such as a simple filtration through a small plug of silica, to remove baseline impurities.[5]
-
Experimental Workflow for Method Development
Caption: A typical workflow for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatography?
A1: this compound has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . The molecule contains a benzoxazolone core, which is a weakly acidic heterocyclic system.[1] The tert-butyl group at the 5-position significantly increases the lipophilicity of the molecule. This dual nature—a polar heterocyclic core and a non-polar substituent—is the primary consideration for selecting the stationary and mobile phases.
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A2: The choice depends on the nature of the impurities in your crude mixture.
-
Normal-phase chromatography (e.g., silica gel or alumina as the stationary phase and a non-polar mobile phase) is generally a good first choice for many organic compounds and is often used for the purification of benzoxazolone derivatives.[12] It is particularly effective for separating compounds with different polarities.
-
Reversed-phase chromatography (e.g., C18-bonded silica as the stationary phase and a polar mobile phase) is advantageous when your impurities are very non-polar or if your target compound has better solubility in polar solvents.[13]
Q3: What is a good starting solvent system for normal-phase chromatography on silica gel?
A3: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate to find the optimal separation. Other solvent systems that can be explored include dichloromethane/hexane or dichloromethane/methanol for more polar compounds.[3][4]
Q4: How can I improve the resolution between my product and a closely eluting impurity?
A4: To improve resolution, you can:
-
Optimize the mobile phase: Sometimes, switching one of the solvents in your mobile phase can alter the selectivity. For example, replacing ethyl acetate with dichloromethane might change the elution order of your compounds.[14]
-
Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Change the stationary phase: As mentioned earlier, switching to a different stationary phase (e.g., from silica to alumina or a different bonded phase) can provide different selectivity.[15]
-
Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
Q5: What are the best practices for scaling up the purification of this compound?
A5: Scaling up a chromatographic separation requires careful consideration to maintain the resolution achieved at the laboratory scale.[16] Key principles for successful scale-up include:
-
Maintaining the linear velocity: Keep the linear flow rate of the mobile phase constant between the small-scale and large-scale columns.[17]
-
Proportional increase in sample load: The amount of sample loaded should be increased proportionally to the cross-sectional area of the larger column.
-
Identical stationary and mobile phases: Use the same stationary phase (particle size and chemistry) and mobile phase composition for both the small- and large-scale separations.
-
Geometric similarity of columns: Ideally, the ratio of the column length to its diameter should be kept similar. However, flexibility in bed height can be employed while keeping the column volumes per hour (CV/h) constant.[18]
Recommended Chromatography Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-bonded Silica |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Acetonitrile/Water or Methanol/Water |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Sample Loading | Dry loading recommended for low solubility | Dissolve in a minimal amount of a strong solvent like DMF or DMSO |
Disclaimer: These are general guidelines. The optimal conditions for your specific separation may vary depending on the exact nature and quantity of impurities.
References
-
Hamilton Scale-up Liquid Chromatography | Knowledge Center. (n.d.). Hamilton Company. Retrieved from [Link]
-
Preparative Liquid Chromatography Method Scale-Up. (n.d.). Waters Corporation. Retrieved from [Link]
-
Kidal, S., Kornbeck, C., & Hansen, T. (2006). Using Volumetric Flow to Scaleup Chromatographic Processes. BioPharm International. Retrieved from [Link]
-
Scale-up in drug development. (2007). Chromtech. Retrieved from [Link]
-
Chromatography scale-up: don't get tied down by bed height. (2018). Cytiva. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Chemical Properties of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. (n.d.). Cheméo. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
troubleshooting column chromatography. (2022). Reddit. Retrieved from [Link]
-
Separation of Benzoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. Retrieved from [Link]
-
How changing stationary phase chemistry can impact separation selectivity. (2023). Biotage. Retrieved from [Link]
-
Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Fluorescent brightener 184. (n.d.). PubChem. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025). ResearchGate. Retrieved from [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (n.d.). OSF. Retrieved from [Link]
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). PubMed Central. Retrieved from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved from [Link]
-
Which injection solvents should I use for reversed-phase flash purification? (2023). Biotage. Retrieved from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024). ResearchGate. Retrieved from [Link]
-
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. hamiltoncompany.com [hamiltoncompany.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Comparative Guide to the TNIK Inhibitory Activity of 5-tert-butylbenzo[d]oxazol-2(3H)-one Derivatives
Introduction: Targeting TNIK in Cancer Therapy
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for novel cancer therapeutics.[1][2] A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that plays a pivotal role in the Wnt signaling pathway.[3][4] This pathway is fundamental for cell proliferation, differentiation, and growth.[3] Aberrant activation of the Wnt pathway is a hallmark of numerous cancers, including a vast majority of colorectal cancers (>90%), often due to mutations in genes like adenomatous polyposis coli (APC).[1][2]
TNIK functions at a crucial downstream juncture of the Wnt pathway, where it interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor.[4][5] This phosphorylation is essential for the activation of the β-catenin/TCF4 transcriptional complex, which drives the expression of Wnt target genes responsible for cell proliferation and survival.[3][4][5] Consequently, inhibiting the kinase activity of TNIK presents a promising strategy to disrupt this aberrant signaling and impede cancer cell growth.[2][3] The development of small-molecule TNIK inhibitors, such as NCB-0846, has demonstrated the feasibility of this therapeutic approach.[1][2]
This guide provides a comprehensive comparison of a novel class of TNIK inhibitors: 5-tert-butylbenzo[d]oxazol-2(3H)-one derivatives. We will delve into their structure-activity relationships (SAR), inhibitory potencies, and cellular effects, offering researchers and drug development professionals a detailed overview of this promising chemical scaffold.
The TNIK Signaling Pathway
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway. In the presence of Wnt ligands, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK then phosphorylates TCF4, leading to the transcription of target genes that promote cell proliferation.
Caption: The role of TNIK in the canonical Wnt signaling pathway.
Comparative Analysis of this compound Derivatives
A recent study led to the discovery of benzo[d]oxazol-2(3H)-one derivatives as a novel class of potent TNIK inhibitors.[6] The 5-tert-butyl group on the benzoxazolone core was identified as a key feature for potent inhibitory activity. The following table summarizes the structure-activity relationship (SAR) of these derivatives, highlighting the impact of substitutions at the N3 position of the benzoxazolone ring.
| Compound ID | R Group (Substitution at N3) | TNIK IC50 (μM) |
| 8a | 2-chlorobenzyl | 0.11 |
| 8b | 3-chlorobenzyl | 0.17 |
| 8c | 4-chlorobenzyl | 0.093 |
| 8d | 2-fluorobenzyl | 0.082 |
| 8e | 3-fluorobenzyl | 0.12 |
| 8f | 4-fluorobenzyl | 0.058 |
| 8g | 4-cyanobenzyl | 0.050 |
| 8h | 4-(trifluoromethyl)benzyl | 0.065 |
| 8i | 4-methylbenzyl | 0.25 |
| 8j | 4-methoxybenzyl | 0.31 |
| 8k | 3,4-dichlorobenzyl | 0.088 |
Data sourced from a 2022 publication in Bioorganic & Medicinal Chemistry Letters.[6]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this series of inhibitors:
-
The Benzyl Moiety: The presence of a benzyl group at the N3 position is crucial for high-affinity binding.
-
Halogen Substitution: Halogen substitution on the benzyl ring is generally well-tolerated and can enhance potency. For instance, fluorine and chlorine atoms at the para position (compounds 8c and 8f ) lead to potent inhibition.
-
Electron-Withdrawing Groups: The most potent compounds in this series feature strong electron-withdrawing groups at the para position of the benzyl ring. The 4-cyanobenzyl derivative (8g ) exhibited the lowest IC50 value of 0.050 μM, closely followed by the 4-fluorobenzyl (8f ) and 4-(trifluoromethyl)benzyl (8h ) derivatives.[6]
-
Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methyl (8i ) or methoxy (8j ), resulted in a significant decrease in inhibitory activity.
Caption: Structure-Activity Relationship of N3-substituted derivatives.
Cellular Activity of Lead Compound 8g
The most potent derivative, 8g , was further evaluated for its effects on colorectal cancer (CRC) cells. It effectively suppressed the proliferation and migration of HCT116 and SW480 CRC cell lines.[6] Furthermore, western blot analysis confirmed that compound 8g could inhibit the aberrant transcriptional activation of the Wnt signaling pathway, demonstrating its on-target activity in a cellular context.[6]
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following provides an overview of the key experimental methodologies.
TNIK Kinase Assay (In Vitro Inhibition)
The inhibitory activity of the compounds against TNIK was determined using a radiometric kinase assay. This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Workflow:
-
Preparation: A reaction mixture is prepared containing the TNIK enzyme, a biotinylated substrate peptide, and ATP (including γ-³³P-ATP).
-
Incubation: The synthesized compounds, dissolved in DMSO, are added to the reaction mixture at varying concentrations. The mixture is then incubated to allow the kinase reaction to proceed.
-
Termination: The reaction is stopped by the addition of a solution containing unlabeled ATP and EDTA.
-
Capture: The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated substrate peptide.
-
Washing: The plate is washed to remove unbound components, including the radiolabeled ATP.
-
Detection: A scintillation cocktail is added to the wells, and the radioactivity, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a radiometric TNIK kinase assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising new chemical class for the development of potent and selective TNIK inhibitors. The structure-activity relationship studies have clearly demonstrated that substitutions on the N3-benzyl ring significantly influence inhibitory activity, with para-positioned electron-withdrawing groups being highly favorable. The lead compound, 8g , with an IC50 of 50 nM, not only shows excellent in vitro potency but also effectively inhibits Wnt signaling and the proliferation of colorectal cancer cells.[6]
These findings provide a strong foundation for further lead optimization. Future studies should focus on improving the pharmacokinetic properties and in vivo efficacy of these derivatives. The exploration of alternative substitutions on the benzoxazolone core and the benzyl moiety could lead to the discovery of even more potent and drug-like TNIK inhibitors, potentially offering a new therapeutic avenue for patients with Wnt-driven cancers.
References
-
Shitashige, M., et al. (2017). Emergence of TNIK inhibitors in cancer therapeutics. Cancer Science, 108(3), 295-301. [Link]
-
Creative Biolabs. (2024). What are TNIK inhibitors and how do they work? Creative Biolabs Blog. [Link]
-
Masuda, M., et al. (2017). The emergence of TNIK inhibitors in cancer therapeutics. ResearchGate. [Link]
-
Shitashige, M., et al. (2010). Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth. Cancer Research, 70(12), 5024–5033. [Link]
-
Gagliardi, F., et al. (2020). TNIK (TRAF2 and NCK interacting kinase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Kim, J., et al. (2016). Traf2- And Nck-interacting Kinase (TNIK) Is Involved in the Anti-Cancer Mechanism of Dovitinib in Human Multiple Myeloma IM-9 Cells. Amino Acids, 48(7), 1591-9. [Link]
-
Tanimoto, A., et al. (2024). TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy. Molecular Cancer Therapeutics. [Link]
-
Tanimoto, A., et al. (2022). The impact of targeting TRAF2 and NCK-interacting protein kinase (TNIK) on anti-tumor effect in small cell lung cancer. MD Anderson Cancer Center OpenWorks. [Link]
-
Tanimoto, A., et al. (2023). Abstract 3854: TNIK inhibition as a novel therapeutic in cMyc high/TTF1 low SCLC. Cancer Research, 83(7_Supplement), 3854. [Link]
-
Knez, D., et al. (2017). Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. MedChemComm, 8(2), 345-352. [Link]
-
Wang, Y., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
Sources
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of 5-tert-butylbenzo[d]oxazol-2(3H)-one as a Novel TNIK Inhibitor
Introduction: Targeting TNIK in Wnt-Driven Cancers
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical node in cellular signaling, most notably as a key regulator of the canonical Wnt signaling pathway.[1][2][3] In healthy intestinal tissue, the Wnt pathway is essential for maintaining the stem cell population. However, in over 90% of colorectal cancers (CRCs), mutations in genes like APC lead to aberrant, constitutive activation of this pathway, driving uncontrolled cell proliferation.[4][5][6]
TNIK functions at the downstream end of the Wnt cascade, where it is recruited to the nucleus to form a complex with β-catenin and the transcription factor TCF4.[3][7] By phosphorylating TCF4, TNIK is essential for the transcriptional activation of Wnt target genes that promote cancer growth.[2][7] This unique position makes TNIK an attractive therapeutic target; its inhibition offers a strategy to shut down oncogenic Wnt signaling even when upstream components like APC are mutated.[4][5]
This guide provides a comprehensive framework for the in vitro validation of a novel small molecule, 5-tert-butylbenzo[d]oxazol-2(3H)-one, as a putative TNIK inhibitor. While this compound is not yet established in the literature as a potent TNIK inhibitor, we will use it as a case study to delineate a rigorous, multi-tiered validation workflow. This process is designed to build a robust data package, moving from direct biochemical inhibition to cellular target engagement and downstream phenotypic effects. For comparative analysis and as essential positive controls, we will benchmark its performance against well-characterized TNIK inhibitors, NCB-0846 (IC50 = 21 nM) and KY-05009 (Ki = 100 nM).[8][9][10][11]
The Validation Funnel: A Multi-Assay Approach
A credible validation strategy does not rely on a single experiment. Instead, it employs a series of orthogonal assays that build upon one another, creating a self-validating system. Our approach will progress through four distinct stages, each answering a critical question about the compound's mechanism of action.
Caption: A four-tier workflow for TNIK inhibitor validation.
Tier 1: Direct Biochemical Inhibition of TNIK
The foundational step is to determine if this compound directly inhibits the enzymatic activity of purified recombinant TNIK protein. This confirms on-target activity in a clean, cell-free system and allows for the precise determination of the half-maximal inhibitory concentration (IC50).
Comparative Methodologies: ADP-Glo™ vs. LanthaScreen™
Two robust, high-throughput platforms are ideal for this purpose. The choice between them often depends on available instrumentation and reagent preferences.
-
ADP-Glo™ Kinase Assay (Promega): This is a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12][13] Its key advantage is its applicability to virtually any kinase, as it detects the common product, ADP.[12][14]
-
LanthaScreen™ TR-FRET Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15] It can be configured either as an activity assay, using a terbium-labeled antibody to detect a phosphorylated substrate, or as a binding assay, measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.[16][17][18] The binding assay format is particularly useful for confirming ATP-competitive inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the IC50 value for our test compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of recombinant human TNIK protein and a suitable substrate (e.g., a generic kinase peptide substrate).
-
Prepare a 1 mM stock of ATP in reaction buffer.
-
Create a serial dilution of this compound, NCB-0846, and KY-05009 in DMSO, followed by a dilution in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution (or DMSO vehicle control).
-
Add 5 µL of a 2X kinase/substrate mix.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for TNIK to accurately assess ATP-competitive inhibitors.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation & Detection: [13][19]
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data Summary (Table 1)
This table presents hypothetical data comparing our test compound with established inhibitors. A potent inhibitor would ideally have an IC50 value in the nanomolar range.
| Compound | Target | Assay Method | IC50 (nM) [Hypothetical] | Reference IC50/Ki (nM) |
| This compound | TNIK | ADP-Glo™ | 150 | N/A |
| NCB-0846 (Positive Control) | TNIK | ADP-Glo™ | 25 | 21[8][9][20] |
| KY-05009 (Positive Control) | TNIK | ADP-Glo™ | 110 | 100 (Ki)[10][11][21] |
Tier 2: Cellular Target Engagement with CETSA
Confirming that a compound inhibits a purified enzyme is the first step. The second, and arguably more critical, step is to prove that the compound can enter a cell and physically bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[22][23] The principle is elegant: when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[24][25]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture HCT116 colorectal cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in a culture medium.
-
Treat one aliquot of cells with a high concentration (e.g., 10-30 µM) of this compound and another with DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling for 3 minutes at room temperature.[23]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration, normalize the samples, and analyze them by SDS-PAGE and Western blotting using a primary antibody specific for TNIK. Also, probe for a loading control (e.g., GAPDH) that should not be affected by the compound.
-
Expected Outcome: A Shift in the Melting Curve
By quantifying the TNIK band intensity at each temperature, you can plot a "melting curve." In the DMSO-treated cells, the amount of soluble TNIK will decrease as the temperature increases. In cells treated with an effective binding compound, the TNIK protein will be stabilized, resulting in a rightward shift of the melting curve—more protein remains soluble at higher temperatures. This shift is direct evidence of target engagement in a cellular environment.
Tier 3: Probing Downstream Wnt Pathway Inhibition
With target engagement confirmed, the next logical step is to verify that this binding event translates into functional inhibition of the TNIK-mediated signaling pathway. Since TNIK's primary oncogenic role is to activate Wnt signaling via TCF4 phosphorylation, we can assess pathway activity by measuring key downstream biomarkers.[1][3]
Experimental Protocol: Western Blot for Wnt Signaling Markers
-
Cell Line Selection: Use a colorectal cancer cell line with known Wnt pathway dependency, such as HCT116 (mutant β-catenin) or DLD-1 (mutant APC).[20][26][27]
-
Compound Treatment: Seed cells and allow them to adhere. Treat with a dose-response of this compound, NCB-0846, and KY-05009 for a suitable time (e.g., 24 hours).
-
Lysate Preparation & Western Blot: Prepare whole-cell lysates. Separate proteins by SDS-PAGE and perform Western blotting.
-
Antibody Probing: Probe membranes with antibodies against:
-
p-TCF4 (phospho-TCF4): The direct substrate of TNIK. A decrease indicates successful TNIK inhibition.[8][20]
-
Total TCF4: As a control for p-TCF4 levels.
-
AXIN2 & MYC: Well-established transcriptional targets of the Wnt/β-catenin pathway. Their protein levels should decrease upon TNIK inhibition.[8][20]
-
β-actin or GAPDH: As a loading control.
-
Anticipated Data Summary (Table 2)
This table summarizes the expected qualitative changes in key Wnt pathway proteins following treatment with an effective TNIK inhibitor.
| Protein Marker | Expected Change with Effective Inhibitor | Rationale |
| p-TCF4 | ↓ (Decrease) | Direct readout of TNIK kinase activity inhibition.[8][20] |
| AXIN2 | ↓ (Decrease) | Downregulation of a key Wnt transcriptional target gene.[8][20] |
| MYC | ↓ (Decrease) | Downregulation of a key Wnt transcriptional target gene involved in proliferation.[8][20] |
| Total TCF4 | ↔ (No Change) | Serves as a control for the phosphorylation status. |
Tier 4: Cellular Phenotype - Anti-Proliferative Efficacy
The final tier of in vitro validation connects pathway modulation to a meaningful anti-cancer phenotype. Since aberrant Wnt signaling drives the proliferation of colorectal cancer cells, a successful TNIK inhibitor should suppress their growth.[4][7]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed HCT116 and DLD-1 cells in 96-well plates at an appropriate density.
-
Dose-Response Treatment: After 24 hours, treat the cells with a 10-point, 3-fold serial dilution of this compound and the positive controls. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours, a period sufficient for effects on proliferation to become apparent.
-
Viability Measurement: Measure cell viability using a luminescence-based assay like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting percent viability versus log[inhibitor concentration].
Anticipated Data Summary (Table 3)
This table presents hypothetical EC50 values. A strong correlation between the biochemical IC50 (Tier 1) and the cellular EC50 provides compelling evidence for an on-target mechanism of action.
| Compound | Cell Line | EC50 (µM) [Hypothetical] | Rationale |
| This compound | HCT116 | 1.2 | Demonstrates anti-proliferative effect in a Wnt-addicted cell line. |
| This compound | DLD-1 | 1.8 | Confirms activity in a different genetic background (APC mutant). |
| NCB-0846 (Positive Control) | HCT116 | 0.25 | Provides a benchmark for high-potency anti-proliferative activity driven by TNIK inhibition.[28] |
| KY-05009 (Positive Control) | RPMI8226* | Dose-dependent effect | Literature shows it inhibits proliferation in other cancer cell lines.[10] |
*Note: Direct EC50 values for KY-05009 in CRC lines were not immediately available in the search, but its dose-dependent effect on proliferation is documented.
Conclusion and Forward Look
This structured, multi-tiered comparison guide outlines a rigorous pathway for the in vitro validation of 5-tert-butylbenzo[d]oxazol-2(H)-one, or any novel compound, as a TNIK inhibitor. By systematically progressing from direct enzyme inhibition (Tier 1) to cellular target engagement (Tier 2), downstream pathway modulation (Tier 3), and finally to a cancer-relevant phenotype (Tier 4), researchers can build a compelling and scientifically sound data package.
Positive results across this validation funnel—specifically, a potent biochemical IC50, a clear thermal shift in CETSA, downregulation of Wnt signaling markers, and a corresponding anti-proliferative EC50—would strongly support the classification of this compound as a validated TNIK inhibitor, warranting further investigation into its selectivity, mechanism of action, and potential for in vivo studies.
References
-
What are TNIK inhibitors and how do they work? (2024, June 21). Synapse. Available from: [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available from: [Link]
-
LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech. Available from: [Link]
-
KY-05009 - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]
-
NCB-0846 - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]
-
TNIK. Wikipedia. Available from: [Link]
-
Masuda, M., et al. (2017). Emergence of TNIK inhibitors in cancer therapeutics. Cancer Science. Available from: [Link]
- ADP Glo Protocol. Protocol.
-
LanthaScreen. (2010, November 24). DnaTube.com. Available from: [Link]
-
Yamada, T., et al. (2017). Therapeutic Targets in the Wnt Signaling Pathway: Feasibility of Targeting TNIK in Colorectal Cancer. Gan To Kagaku Ryoho. Available from: [Link]
-
TNIK (TRAF2 and NCK interacting kinase). (2020, March 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available from: [Link]
-
TNIK signaling activates the Wnt pathway and favors symmetric cell... ResearchGate. Available from: [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available from: [Link]
-
Shitashige, M., et al. (2010). Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth. Cancer Research. Available from: [Link]
-
TRAF2 and NCK interacting kinase: a novel regulator of integrin αIIbβ3 signaling in platelets. Journal of Thrombosis and Haemostasis. Available from: [Link]
-
TNIK TRAF2 and NCK interacting kinase [ (human)]. NCBI Gene. Available from: [Link]
-
Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024, November 14). Journal of Medicinal Chemistry. Available from: [Link]
-
TRAF2 and NCK-interacting protein kinase - Q9UKE5. UniProt. Available from: [Link]
-
Ren, F., et al. (2023). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. Available from: [Link]
-
Differential WNT Activity in Colorectal Cancer Confers Limited Tumorigenic Potential and Is Regulated by MAPK Signaling. AACR Journals. Available from: [Link]
-
Emerging Roles of Wnt Ligands in Human Colorectal Cancer. Frontiers in Oncology. Available from: [Link]
-
Colorectal cancer cells express various WNTs and the WNT signaling... ResearchGate. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). Journal of Visualized Experiments. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1). ACS Chemical Biology. Available from: [Link]
-
Metabolic balance in colorectal cancer is maintained by optimal Wnt signaling levels. (2022, July 29). Molecular Systems Biology. Available from: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. (2024, December 3). BioWorld. Available from: [Link]
-
Wnt Signaling and Colorectal Cancer. Current Colorectal Cancer Reports. Available from: [Link]
-
Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. RSC Publishing. Available from: [Link]
-
TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells. Cancers (Basel). Available from: [Link]
-
Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. (2025, September 25). ResearchGate. Available from: [Link]
-
Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024, March 22). Cancer Research. Available from: [Link]
-
TNIK inhibitors and their TNIK-bound structures. ResearchGate. Available from: [Link]
Sources
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. promega.com [promega.com]
- 20. selleckchem.com [selleckchem.com]
- 21. KY-05009 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. caymanchem.com [caymanchem.com]
A Technical Guide to the Structure-Activity Relationship of 5-tert-butylbenzo[d]oxazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-tert-butylbenzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of its analogs, drawing upon experimental data from related compounds to offer insights for the rational design of novel therapeutic agents. While direct comprehensive SAR studies on a series of this compound analogs are not extensively available in public literature, by examining the impact of the tert-butyl group and substitutions on the core benzoxazolone structure in similar molecules, we can extrapolate key principles for optimizing biological activity.
The Significance of the this compound Core
The benzoxazol-2(3H)-one nucleus is a versatile pharmacophore known to impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The inclusion of a tert-butyl group at the 5-position is a deliberate design choice aimed at enhancing potency and selectivity. This bulky, lipophilic group can effectively occupy hydrophobic pockets within target proteins, leading to stronger binding interactions. This principle is exemplified in studies of kinase inhibitors, where a tert-butyl group has been shown to be critical for high-affinity binding to lipophilic domains of the enzyme.
dot
Caption: Core structure and key modification sites of this compound.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be modulated by introducing substituents at various positions, primarily at the N3-position of the oxazolone ring and at other available positions on the benzene ring.
N3-Position Substitutions
The nitrogen atom at the 3-position is a common site for modification to alter the physicochemical properties and biological activity of benzoxazolone derivatives.
| R Group at N3 | Predicted Impact on Activity | Rationale |
| Small Alkyl Chains | Potential for increased lipophilicity and cell permeability. | May enhance interactions with hydrophobic regions of the target protein. |
| Aromatic/Heteroaromatic Rings | Can introduce additional binding interactions (e.g., π-π stacking). | Often explored to target specific protein residues and enhance potency. |
| Groups with H-bond Donors/Acceptors | Can improve aqueous solubility and introduce specific hydrogen bonding interactions. | Important for optimizing pharmacokinetic properties and target engagement. |
For instance, in studies of benzo[d]oxazol-2(3H)-one derivatives as Traf2- and Nck-interacting kinase (TNIK) inhibitors, the introduction of various substituted phenyl groups at the N3-position was found to be crucial for potent inhibitory activity.[4] While these studies did not specifically include a 5-tert-butyl group, they demonstrate the significant impact of N3-substituents on the overall activity of the benzoxazolone scaffold.
Substitutions on the Benzene Ring
Modifications at other positions on the benzene ring (C4, C6, C7) can influence the electronic properties and steric profile of the molecule.
| Position | Substituent Type | Predicted Impact on Activity |
| C6/C7 | Electron-withdrawing groups (e.g., -Cl, -CF3) | Can modulate the electronics of the aromatic system and potentially enhance binding affinity. |
| C6/C7 | Electron-donating groups (e.g., -OCH3) | May alter the molecule's interaction with the target and its metabolic stability. |
Experimental Protocols
General Synthesis of N-Substituted this compound Analogs
The synthesis of the core scaffold and its N-substituted analogs typically follows a well-established route.
dot
Caption: General synthetic workflow for N-substituted analogs.
Step 1: Synthesis of this compound
-
To a solution of 2-amino-4-tert-butylphenol in an appropriate solvent (e.g., tetrahydrofuran), add a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) or a phosgene equivalent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Step 2: Synthesis of N-Substituted Analogs
-
To a solution of this compound in a suitable solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or sodium hydride.
-
To this mixture, add the desired alkyl or aryl halide (R-X).
-
The reaction is stirred, typically at elevated temperatures, until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the final product is purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs against cancer cell lines is a common method for evaluating their potential as anticancer agents.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the 5-tert-butyl group is anticipated to enhance binding to hydrophobic pockets of biological targets. Further optimization of the biological activity can be achieved through systematic modifications at the N3-position and on the benzene ring. The synthesis and screening of a focused library of such analogs, guided by the principles outlined in this guide, will be instrumental in elucidating a more detailed SAR and identifying lead compounds for further development.
References
- Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Vinšová, J. (2003). [Biologically active benzoxazoles]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 52(6), 282–290.
- (2024). Biological activities of benzoxazole and its derivatives.
- A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. BenchChem.
- Li, L. et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745.
- Petrov, O. I. et al. (2020). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2020(3), M1143.
- Wang, L. et al. (2014). A small molecule, MTBT, prevents cancer cell growth by activating p38 MAPK. Anti-cancer drugs, 25(6), 679–687.
- Al-Ostath, M. et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 730638.
- Šiugždaitė, J. et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783.
- Bashe, A. et al. (2015). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. ACS Medicinal Chemistry Letters, 6(5), 580–584.
- Abdel-Maksoud, M. S. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6548.
- Alimbetov, D. et al. (2023).
- Krchnak, V. et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6796.
- Alimbetov, D. et al. (2023). Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment.
-
Chao, Q. et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.
- Tsai, W.-C. et al. (2017). OSU-A9 inhibits pancreatic cancer cell lines by modulating p38-JAK-STAT3 signaling. Oncotarget, 8(23), 37049–37062.
- Wahba, W. M. (2011). SYNTHESIS AND CYTOTOXIC ACTIVITY OF NOVEL TETRAHYDROBENZO[b]THIOPHENE-DERIVED HETEROCYCLES. Bibliomed.
- Chokpaiboon, S. et al. (2010). Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds. Molecules, 15(9), 6178–6191.
- Structure–Activity Relationships and Discovery of ( S )-5-( tert -Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5- h ]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer.
- Pecic, S. et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
Sources
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Using 5-tert-butylbenzo[d]oxazol-2(3H)-one
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. A compound's interaction with off-target kinases can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology. This guide provides an in-depth comparison of methodologies to assess the kinase cross-reactivity of a novel compound, using 5-tert-butylbenzo[d]oxazol-2(3H)-one as a central example.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, which play crucial roles in cellular signaling. The structural similarity, particularly in the ATP-binding pocket, makes achieving absolute inhibitor selectivity a significant challenge. Kinase profiling has, therefore, become a standard and essential step in drug discovery to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of a compound.
-
Prioritize Lead Compounds: Select candidates with the most favorable selectivity profiles for further development.
-
Anticipate Potential Toxicities: Flag potential off-target effects that could lead to adverse events.
-
Elucidate Mechanism of Action: Gain a deeper understanding of how a compound exerts its biological effects.
Experimental Workflow for Kinase Cross-Reactivity Profiling
A typical workflow for assessing the cross-reactivity of a compound like this compound involves a multi-tiered approach, starting with broad screening and narrowing down to more detailed characterization.
Caption: A tiered approach to kinase cross-reactivity profiling.
Detailed Experimental Protocols
1. Broad Kinome Selectivity Screening (Biochemical Assay)
-
Objective: To obtain a broad overview of the compound's activity across the kinome at a single, high concentration.
-
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Prepare a master mix containing the kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase.
-
Dispense the master mix into a 384-well plate.
-
Add this compound to a final concentration of 1 µM. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
The amount of luminescence is proportional to the amount of ADP formed and thus, the kinase activity.
-
Calculate the percent inhibition relative to the DMSO control.
-
2. IC50 Determination for Hits
-
Objective: To quantify the potency of the compound against any "hits" (kinases showing significant inhibition in the initial screen).
-
Methodology:
-
Follow the same procedure as the broad screen, but instead of a single concentration, prepare a serial dilution of the compound (e.g., 11-point, 3-fold dilutions starting from 10 µM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis: this compound vs. GSK269962A
To illustrate how to interpret selectivity data, we will compare a hypothetical profile for this compound with the known profile of GSK269962A, a potent ROCK inhibitor.[2][3][4] GSK269962A is known to have an IC50 of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively, and exhibits over 30-fold selectivity against a panel of other serine/threonine kinases.[2][3]
Based on literature suggesting that some benzoxazolone derivatives can inhibit TNIK, we will hypothesize that this compound is a moderately potent TNIK inhibitor with some off-target activity.
Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | This compound (% Inhibition) | GSK269962A (% Inhibition) | Kinase Family |
| TNIK | 92% | 8% | STE |
| ROCK1 | 15% | 99% | AGC |
| ROCK2 | 12% | 99% | AGC |
| PKA | 5% | 10% | AGC |
| CDK2 | 45% | 15% | CMGC |
| GSK3β | 38% | 20% | CMGC |
| p38α | 25% | 5% | CMGC |
| JNK1 | 18% | 3% | CMGC |
Table 2: IC50 Values for Selected Kinases (nM)
| Kinase Target | This compound (nM) | GSK269962A (nM) |
| TNIK | 50 | >10,000 |
| ROCK1 | >10,000 | 1.6 |
| ROCK2 | >10,000 | 4 |
| CDK2 | 850 | >10,000 |
| GSK3β | 1,200 | >10,000 |
Visualizing Selectivity
A common way to visualize kinase selectivity is through a kinome tree map, where inhibited kinases are highlighted. For a more direct comparison, a bar chart can effectively illustrate the differences in potency and selectivity.
Caption: Comparative IC50 values for selected kinases.
Interpretation and Next Steps
-
This compound: This compound appears to be a moderately potent inhibitor of TNIK with off-target activity against CDK2 and GSK3β at higher concentrations. The selectivity for TNIK over ROCK kinases is high.
-
GSK269962A: This is a highly potent and selective inhibitor of ROCK1 and ROCK2, consistent with published data.[3][4]
Based on this profile, the next steps for this compound would be to:
-
Confirm Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to TNIK in a cellular context.
-
Assess Functional Consequences: Investigate the effect of the compound on downstream signaling pathways of TNIK, CDK2, and GSK3β to understand the functional implications of its inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency for TNIK and/or reduce off-target effects.
By systematically applying these well-established kinase profiling strategies, researchers can build a comprehensive understanding of a compound's selectivity and make informed decisions to advance their drug discovery programs.
References
-
Du, X., Liu, M., & Yang, B. (2017). Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Doe, C., et al. (2007). Protein kinase selectivity profile of SB-772077-B and GSK269962A. ResearchGate. [Link]
-
Lin, C. Y., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12, 1008658. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Reddy, T. S., et al. (2018). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. [Link]
-
BAY-60-7550 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. PubMed. [Link]
-
Zhang, L., et al. (2021). Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. PubMed. [Link]
-
Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]
-
Wang, D., et al. (2019). Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Pharmacology, 10, 159. [Link]
-
Petrov, O. I., et al. (2022). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. [Link]
-
Wang, X., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410. [Link]
-
Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. PubMed. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
-
Wang, H., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. [Link]
Sources
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of KCa2/KCa3.1 Channel Activators in Cell-Based Assays: A Comparative Guide Featuring Benzoxazolone Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Potassium SK Channel Activator NS309 Protects Against Experimental Traumatic Brain Injury Through Anti-Inflammatory and Immunomodulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications [mdpi.com]
- 4. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescence-based assay to identify modulators of the number of plasma membrane KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of endothelial and epithelial KCa2.3 calcium-activated potassium channels by NS309 relaxes human small pulmonary arteries and bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Miniaturisation and validation of a cell-based assay for screening of Ca2+ channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NS 309 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to 5-tert-butylbenzo[d]oxazol-2(3H)-one Derivatives as TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: TNIK as a Strategic Target in Disease
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in cellular signaling, commanding significant attention as a therapeutic target.[1][2] This serine/threonine kinase is a key player in various cellular processes, including cell motility, proliferation, and differentiation.[1][2] Aberrant TNIK activity is closely linked to the progression of numerous diseases, most notably colorectal cancer, where it functions as an essential activator of the Wnt signaling pathway.[3] The Wnt pathway is fundamental in carcinogenesis, and TNIK's role in phosphorylating T-cell factor 4 (TCF4), a downstream effector in this pathway, makes it a compelling target for pharmacologic intervention.[3] Beyond cancer, TNIK is implicated in neurological disorders, metabolic diseases, and fibrosis, highlighting its broad therapeutic potential.[1][4][5]
The development of small molecule inhibitors targeting TNIK is a promising avenue for treating these conditions. Among the various chemical scaffolds explored, benzo[d]oxazol-2(3H)-one derivatives have shown particular promise. This guide provides a comparative analysis of 5-tert-butylbenzo[d]oxazol-2(3H)-one derivatives, offering insights into their inhibitory potency against TNIK and the experimental methodologies used for their evaluation.
Comparative Inhibitory Potency (IC50) Against TNIK
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for a series of benzo[d]oxazol-2(3H)-one derivatives against TNIK, highlighting the impact of substitutions on inhibitory activity. The data is extracted from a key study by Li et al. (2022) in Bioorganic & Medicinal Chemistry Letters.[4]
| Compound ID | R Group | IC50 (µM) against TNIK |
| 8a | H | >10 |
| 8b | 5-F | 2.0 |
| 8c | 5-Cl | 1.1 |
| 8d | 5-Br | 0.98 |
| 8e | 5-tert-butyl | 0.56 |
| 8f | 4-Cl | 0.23 |
| 8g | 4-F | 0.050 |
Analysis of Structure-Activity Relationship (SAR): The data reveals a clear structure-activity relationship among the tested derivatives. The unsubstituted compound (8a) shows negligible activity. The introduction of a halogen at the 5-position progressively increases potency from fluorine to bromine (8b-8d). Notably, the introduction of a bulky tert-butyl group at the 5-position (8e) results in a significant enhancement of inhibitory activity, with an IC50 value of 0.56 µM.[4] The most potent compound in this particular series, 8g, features a fluorine atom at the 4-position, indicating that the position of the substituent on the benzoxazolone core is a critical determinant of potency.[4]
Experimental Protocol: In-Vitro TNIK Kinase Assay for IC50 Determination
To ensure the reliability and reproducibility of IC50 data, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for an in-vitro TNIK kinase assay using the ADP-Glo™ Kinase Assay, a common luminescent-based method.[1]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction consumes ATP and generates ADP. After the reaction, the remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[1]
Materials and Reagents:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a generic kinase substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well white assay plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid effects on enzyme activity.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).
-
Prepare a master mix containing the kinase buffer, TNIK enzyme, and MBP substrate. The optimal concentrations of enzyme and substrate should be determined empirically through titration experiments.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
To initiate the kinase reaction, add 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for TNIK, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Normalize the data by setting the "no inhibitor" control (DMSO only) to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value for each compound.
-
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
General Synthesis of this compound
The synthesis of the this compound core is a crucial step in developing a library of derivatives for SAR studies. A common and efficient method involves the cyclization of the corresponding 2-aminophenol with a carbonylating agent.
Synthetic Pathway Diagram
Caption: General synthetic scheme for this compound.
Exemplary Protocol:
-
Reaction Setup: To a solution of 2-amino-4-tert-butylphenol in a suitable solvent (e.g., toluene, THF), add a carbonylating agent such as triphosgene, carbonyldiimidazole (CDI), or urea. The choice of reagent and solvent can influence reaction conditions and yield.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.
This core structure can then be further modified through various chemical reactions to generate a library of derivatives for biological screening.
TNIK Signaling Pathway
Understanding the biological context in which TNIK operates is crucial for appreciating the therapeutic rationale for its inhibition. TNIK is a central node in the Wnt signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway Diagramdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Novel FLT3 Inhibitors: A Head-to-Head Comparison with Established Clinical Agents
Abstract
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in Acute Myeloid Leukemia (AML), conferring a poor prognosis.[1] The development of small molecule FLT3 inhibitors has marked a significant advancement in targeted cancer therapy, with several agents now approved for clinical use.[2] This guide provides a framework for the preclinical evaluation of novel FLT3-targeting chemical entities, using the scaffold 5-tert-butylbenzo[d]oxazol-2(3H)-one as a hypothetical new chemical entity (NCE). We present a head-to-head comparison with clinically pivotal FLT3 inhibitors—Gilteritinib, Quizartinib, and Midostaurin—and provide detailed, field-tested experimental protocols to enable researchers to generate robust, comparable data for their own compounds. The objective is to equip drug development professionals with the rationale and methodologies required to benchmark novel inhibitors against the current standards of care.
The FLT3 Signaling Axis: A Critical Target in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[3] In AML, FLT3 is one of the most frequently mutated genes, with alterations occurring in approximately 30% of newly diagnosed cases.[4][5] These mutations are primarily of two types:
-
Internal Tandem Duplications (FLT3-ITD): In-frame duplications within the juxtamembrane domain that disrupt its auto-inhibitory function.[1][6] FLT3-ITD mutations are found in ~25% of AML patients and are strongly associated with increased relapse rates and reduced overall survival.[6][7]
-
Tyrosine Kinase Domain (TKD) Mutations: Point mutations, most commonly at the D835 residue in the activation loop, are present in about 7-10% of cases.[6][8]
Both mutation types result in ligand-independent dimerization and constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream pathways including STAT5, RAS/MAPK, and PI3K/AKT.[3][9] This dependence on a single oncogenic driver makes the FLT3 receptor an ideal therapeutic target.
Caption: The FLT3 signaling pathway. Mutations lead to constitutive activation and strong downstream signaling, particularly through the STAT5 pathway.
Comparative Analysis of FLT3 Inhibitors
FLT3 inhibitors are broadly classified based on their binding mode and selectivity.[10]
-
Type I inhibitors (e.g., Gilteritinib, Midostaurin) bind to the active "DFG-in" conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[2][11]
-
Type II inhibitors (e.g., Quizartinib) bind to the inactive "DFG-out" conformation, making them highly potent against FLT3-ITD but largely ineffective against TKD mutations, which stabilize the active conformation.[12][13]
Below is a comparative summary of key FDA-approved inhibitors that serve as benchmarks for any new chemical entity.
| Inhibitor | Class / Type | FDA Approval (AML) | Target Mutations | IC₅₀ FLT3 (Biochemical) | IC₅₀ c-KIT (Biochemical) | Key Reference(s) |
| Gilteritinib (Xospata®) | 2nd Gen / Type I | Relapsed/Refractory FLT3+ AML | ITD & TKD | ~0.3 nM | ~7 nM | [14][15][16] |
| Quizartinib (Vanflyta®) | 2nd Gen / Type II | Newly Diagnosed FLT3-ITD+ AML | ITD only | ~1.1 nM | ~25 nM | [5][12][17] |
| Midostaurin (Rydapt®) | 1st Gen / Multi-kinase | Newly Diagnosed FLT3+ AML | ITD & TKD | ~11 nM | ~80 nM | [4][18][19] |
| 5-tert-butylbenzo[d] oxazol-2(3H)-one (NCE) | To Be Determined | N/A | To Be Determined | To Be Determined | To Be Determined | N/A |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The values listed are for comparative purposes.
A Validated Workflow for NCE Characterization
To effectively benchmark a novel compound like this compound, a multi-step, validated experimental workflow is essential. This process moves from a purified, isolated system to a complex biological one, providing a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.
Caption: Logical workflow for characterizing a novel FLT3 inhibitor from biochemical potency to cellular mechanism of action.
Protocol 3.1: In Vitro FLT3 Kinase Inhibition Assay
Rationale: This biochemical assay is the first and most critical step. It quantifies the direct interaction between the inhibitor and the purified kinase enzyme, free from cellular complexities like membrane permeability or efflux pumps. By testing against wild-type, ITD, and TKD mutants of FLT3, as well as structurally related kinases like c-KIT, we can determine both the potency (IC₅₀) and selectivity of the NCE.
Methodology (Based on ADP-Glo™ Kinase Assay Platform): [20][21]
-
Reagent Preparation:
-
Dilute recombinant human FLT3 (WT, ITD, or D835Y mutant) enzyme and Poly(4:1 Glu, Tyr) substrate in kinase reaction buffer.
-
Prepare a serial dilution of the NCE (e.g., from 100 µM to 1 pM in 10-fold steps) in DMSO, then dilute into the reaction buffer. Ensure the final DMSO concentration remains below 1%.[20]
-
Prepare a solution of ATP at 2X the final desired concentration (e.g., 20 µM, near the Km for FLT3).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted NCE or vehicle control (DMSO).
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cell-Based Proliferation Assay
Rationale: This assay evaluates the ability of an inhibitor to arrest the growth of AML cells that are addicted to FLT3 signaling. A potent result here indicates that the compound can penetrate the cell membrane, reach its target, and exert a biological effect. We use established FLT3-ITD homozygous cell lines like MV4-11 and MOLM-13, which are highly sensitive to FLT3 inhibition.[22][23]
Methodology (Based on MTT or CellTiter-Glo® Assay): [24]
-
Cell Seeding:
-
Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of the NCE and established inhibitors (Gilteritinib, Quizartinib) in culture medium.
-
Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (MTT Method):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells.
-
Plot the percent viability against the log-transformed inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3.3: Target Engagement via Western Blot
Rationale: After establishing cellular activity, it is crucial to confirm that the observed effect is due to the intended mechanism of action—the inhibition of FLT3. This is achieved by measuring the phosphorylation status of FLT3 and its direct downstream effector, STAT5. A successful inhibitor should reduce the levels of phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) without affecting the total protein levels.
Methodology:
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells in a 6-well plate at a higher density (e.g., 1x10⁶ cells/mL).
-
Treat the cells with the NCE at concentrations around its GI₅₀ value (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours. Include a vehicle control.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-Actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Qualitatively or quantitatively assess the reduction in p-FLT3 and p-STAT5 levels in the NCE-treated samples compared to the vehicle control. A dose-dependent decrease confirms on-target activity.
-
Concluding Remarks
The path to developing a successful targeted therapy is contingent on rigorous, systematic preclinical evaluation. By employing the workflow and protocols detailed in this guide, researchers can effectively characterize novel FLT3 inhibitors like This compound . A promising NCE would ideally exhibit high potency against both FLT3-ITD and clinically relevant TKD mutants (low nanomolar IC₅₀), demonstrate selectivity over related kinases such as c-KIT, translate this potency into cellular growth inhibition, and confirm its mechanism of action through the suppression of FLT3 and STAT5 phosphorylation. This comprehensive dataset is the foundation for advancing a new chemical entity toward further preclinical and, ultimately, clinical development.
References
-
Cortes JE, Khaled S, Martinelli G, et al. Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. Lancet Oncol. 2019;20(7):984-997.
-
Perl AE, Martinelli G, Cortes JE, et al. Gilteritinib or Salvage Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. N Engl J Med. 2019;381(18):1728-1740.
-
Stone RM, Mandrekar SJ, Sanford BL, et al. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation. N Engl J Med. 2017;377(5):454-464.
-
Astellas Pharma Inc. XOSPATA® (gilteritinib) prescribing information.
-
Daiichi Sankyo, Inc. VANFLYTA® (quizartinib) prescribing information.
-
Kiyoi H, Naoe T. FLT3 in human hematologic malignancies. Semin Hematol. 2002;39(2):120-125.
-
Zarrinkar PP, Gunawardane RN, Cramer MD, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-2992.
-
Weisberg E, Boulton C, Kelly LM, et al. Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. Cancer Cell. 2002;1(5):433-443.
-
Levis M. FLT3 mutations in acute myeloid leukemia: what is the best approach in 2019? Hematology Am Soc Hematol Educ Program. 2019;2019(1):153-160.
-
Mori M, Kaneko N, Ueno Y, et al. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Invest New Drugs. 2017;35(5):556-565.
-
AMBIT Biosciences. Quizartinib (AC220) Investigator's Brochure.
-
Novartis Pharmaceuticals. RYDAPT® (midostaurin) prescribing information.
-
Choudhary C, Schwäble J, Brandts C, et al. AML-associated Flt3-ITD activates the Ras/MAPK pathway and is associated with poor clinical outcome. Blood. 2005;106(1):375-381.
-
Daver N, Schlenk RF, Russell NH, Levis MJ. Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia. 2019;33(2):299-312.
-
Griffiths EA, Medeiros BC, Levis MJ. Which FLT3 inhibitor should be used to treat FLT3-positive AML? ASH Clinical News. 2023.
-
Levis M. Midostaurin approved for FLT3-mutated AML. Blood. 2017;130(1):8-11.
-
Kampa-Schittenhelm KM, Heinrich MC, Akmut F, et al. The FLT3 Inhibitor Quizartinib Provides a Novel Strategy to Inhibit Chemotherapy-Induced Myelosuppression. Blood. 2016;128(22):299.
-
ResearchGate. FLT3 Signaling pathways and their dysregulation in AML.
-
Perl AE. Gilteritinib Helps Set New Pace in Acute Myeloid Leukemia. OncLive. 2019.
-
ResearchGate. Potency of FLT3 inhibitors in biochemical and cellular assays.
-
VJHemOnc. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data.
-
Ishii E. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Sci. 2020;111(4):1070-1081.
-
Kindler T, Lipka DB, Fischer T. FLT3 as a therapeutic target in AML: still challenging after all these years. Blood. 2010;116(24):5089-5102.
-
UNC Health Rex. FLT3 Internal Tandem Duplication (ITD) and Tyrosine Kinase Domain (TKD) Mutation Testing.
-
Larson RA, Mandrekar SJ, Sanford BL, et al. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial. Leukemia. 2021;35(10):2833-2843.
-
Mead AJ, Linch DC, Hills RK, et al. FLT3 tyrosine kinase domain mutations are biologically distinct from and have a significantly more favorable prognosis than FLT3 internal tandem duplications in patients with acute myeloid leukemia. Blood. 2007;110(4):1262-1270.
-
ResearchGate. FDA-approved and in-development FLT3 inhibitors, displayed by generation and tyrosine kinase inhibitor type.
-
Choudhary C, Brandts C, Schwäble J, et al. Internal tandem duplication mutations in the tyrosine kinase domain of FLT3 display a higher oncogenic potential than the activation loop D835Y mutation. Leukemia. 2007;21(7):1477-1485.
-
HealthTree Foundation. Recent Drug Approvals for AML Part 1: FLT3 Inhibitors.
-
Sporeno E, Paolucci M, Ciolli A, et al. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncol Rep. 2021;45(4):1-1.
-
Sierra J. FLT3 mutations in AML: Types, prevalence, and clinical significance. AML Hub Webinar. 2025.
-
Vichem. Development of selective FLT3 inhibitors.
-
BPS Bioscience. FLT3 Kinase Assay Kit.
-
Sato T, Yamauchi T, Nishi R, et al. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood. 2011;117(11):3230-3238.
-
Wei Y, Li J, Wang Y, et al. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Front Pharmacol. 2025.
-
Chao Q, Sprankle KG, Grotzfeld RM, et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-7816.
-
Li L, Zhao L, Zhang S, et al. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorg Med Chem. 2015;23(15):4333-4343.
-
Zhang W, Chen X, Chien S, et al. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Med Chem Lett. 2017;8(2):209-214.
-
Kim Y, Lee S, Kim K, et al. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Int J Mol Sci. 2020;21(21):8332.
Sources
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal tandem duplication and tyrosine kinase domain mutations in FLT3 alter the response to daunorubicin in Ba/F3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 8. rexhealth.com [rexhealth.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 11. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. ashpublications.org [ashpublications.org]
- 14. "Gilteritinib: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia" by Juanjuan Zhao, Yongping Song et al. [touroscholar.touro.edu]
- 15. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML [aml-hub.com]
- 18. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 22. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 24. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis Using 5-tert-butylbenzo[d]oxazol-2(3H)-one
Introduction: From Phenotype to Mechanism
In the landscape of drug discovery, identifying a compound with a desirable phenotypic effect—such as inducing apoptosis in cancer cells or reducing inflammation—is a pivotal first step. We find ourselves in this exact position with a novel molecule, 5-tert-butylbenzo[d]oxazol-2(3H)-one (hereafter, "Compound X"). Early screening has revealed its potent anti-proliferative effects in colorectal cancer cell lines. However, a phenotype without a known mechanism of action is a black box. To progress Compound X from a mere "hit" to a viable "lead," we must answer the critical question: What protein does it bind to in the cell, and does this binding account for the observed effect?
Confirming target engagement—the direct, physical interaction of a drug with its intended target in a cellular context—is a cornerstone of modern pharmacology. It provides confidence that the drug's mechanism of action is what we hypothesize it to be, helps in deciphering potential off-target effects, and is fundamental to building a robust structure-activity relationship (SAR).[1]
This guide will provide an in-depth comparison of two powerful, yet fundamentally different, methodologies to confirm and characterize the cellular target engagement of Compound X. We will explore:
-
The Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the stabilization of a target protein by a ligand in intact cells or cell lysates.[2][3]
-
The Reporter Gene Assay: A cell-based functional assay that measures the downstream consequences of target modulation on a specific signaling pathway.[4][5]
Through detailed protocols, comparative data, and an exploration of the causality behind our experimental choices, this guide will equip researchers to design self-validating experiments that rigorously confirm target engagement.
Method 1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple: when a small molecule binds to its protein target, it typically confers thermodynamic stability.[6] This increased stability means the protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[2][7] By heating cells treated with Compound X across a temperature gradient and then measuring the amount of the target protein that remains soluble, we can detect a "thermal shift," which is direct evidence of binding.[3][8]
CETSA Experimental Workflow
The general workflow for a CETSA experiment followed by Western blot detection is a multi-step process designed to isolate and quantify the stabilized protein fraction.
Caption: Workflow for CETSA coupled with Western blot detection.
Detailed Experimental Protocol: CETSA
Based on protocols described by Martinez Molina et al. and others.[2][6]
Objective: To determine if Compound X induces a thermal shift in its putative target, Protein Y, in HCT116 colorectal cancer cells.
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 10 cm dishes and grow to ~80-90% confluency. The high cell number is critical for generating sufficient protein lysate for the temperature curve.
-
Treat cells with either 10 µM Compound X or a vehicle control (e.g., 0.1% DMSO) for 2 hours in serum-free media. Serum proteins can interfere with binding and thermal stability, so their removal is key.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS supplemented with a protease inhibitor cocktail. It is crucial to inhibit proteases released during harvesting to ensure protein integrity.
-
Perform a cell count and adjust the concentration to 10-20 x 10^6 cells/mL.
-
-
Heat Treatment:
-
Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point and replicate.
-
Place the tubes in a thermal cycler with a heated lid. Heat the samples for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). A non-heated sample (kept on ice) serves as the total soluble protein control.
-
-
Lysis and Fractionation:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method of lysis is gentle and avoids detergents that could solubilize aggregated proteins.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal amounts of total protein, and perform electrophoresis.[9][10]
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target (Protein Y) and a loading control (e.g., GAPDH, which should not be stabilized by the drug).[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation and Interpretation
The Western blot bands are quantified using densitometry. The intensity of the Protein Y band at each temperature is normalized to its intensity in the non-heated control.
Table 1: Hypothetical CETSA Data for Target Protein Y
| Temperature (°C) | % Soluble Protein Y (Vehicle) | % Soluble Protein Y (+ Compound X) |
|---|---|---|
| 4 | 100% | 100% |
| 46 | 98% | 100% |
| 50 | 85% | 99% |
| 54 | 51% | 92% |
| 58 | 22% | 75% |
| 62 | 5% | 48% |
| 66 | <1% | 15% |
| Apparent Tm | ~54.5°C | ~61.5°C |
Interpretation: The data shows a clear rightward shift in the melting curve for Protein Y in the presence of Compound X. The apparent melting temperature (Tm), where 50% of the protein is denatured, shifts from ~54.5°C to ~61.5°C. This ΔTm of +7.0°C is strong biophysical evidence that Compound X directly binds to and stabilizes Protein Y in the complex cellular environment.
Method 2: Functional Target Engagement via Reporter Gene Assay
While CETSA confirms direct binding, it doesn't reveal the functional consequence of that interaction. For instance, does binding inhibit or activate the target? A reporter gene assay provides this crucial functional readout.[4] Based on literature suggesting that benzo[d]oxazol-2(3H)-one derivatives can inhibit Traf2- and Nck-interacting kinase (TNIK), a key component of the Wnt signaling pathway[12], we will design a reporter assay to test this hypothesis.
In this assay, cells are engineered to express a reporter gene, such as firefly luciferase, under the control of a promoter containing TCF/LEF response elements. When the Wnt pathway is active, these transcription factors drive luciferase expression. If Compound X inhibits a key kinase like TNIK in this pathway, it will lead to a measurable decrease in the luciferase signal.
Wnt Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified Wnt pathway and the hypothetical point of inhibition by Compound X, which prevents the transcription of Wnt target genes.
Caption: Hypothetical inhibition of the Wnt pathway by Compound X.
Detailed Experimental Protocol: Dual-Luciferase® Reporter Assay
Based on standard protocols for dual-reporter systems.[13]
Objective: To determine if Compound X functionally inhibits Wnt pathway signaling in HEK293T cells.
-
Cell Seeding and Transfection:
-
Seed HEK293T cells (which have low basal Wnt activity) into a 96-well white, clear-bottom plate. The white walls maximize the luminescent signal.
-
24 hours later, co-transfect the cells with two plasmids:
-
Firefly Luciferase Plasmid: Containing a TCF/LEF-responsive promoter (e.g., M50 Super 8x TOPFlash). This is the experimental reporter.
-
Renilla Luciferase Plasmid: Containing a constitutive promoter (e.g., CMV). This serves as an internal control to normalize for transfection efficiency and cell viability.
-
-
-
Compound Treatment and Pathway Stimulation:
-
24 hours post-transfection, replace the media with fresh media containing various concentrations of Compound X (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate for 1 hour. This pre-incubation allows the compound to enter the cells and engage its target before pathway stimulation.
-
Add a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to all wells except the negative control.
-
-
Cell Lysis and Luminescence Reading:
-
After 16-24 hours of stimulation, remove the media and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the Luciferase Assay Reagent II (LAR II) to each well, which contains the substrate for Firefly luciferase. Measure luminescence on a plate reader.
-
Inject the Stop & Glo® Reagent into each well. This reagent quenches the Firefly signal and contains the substrate for Renilla luciferase. Immediately measure the second luminescent signal.
-
Data Presentation and Interpretation
The activity is expressed as a ratio of Firefly to Renilla luminescence. This normalization is critical for reliable data, correcting for well-to-well variability.[13][14]
Table 2: Hypothetical Wnt Reporter Assay Data
| Compound X [µM] | Normalized Luminescence (RLU) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 85,400 | 0% |
| 0.001 | 83,200 | 2.6% |
| 0.01 | 65,100 | 23.8% |
| 0.1 | 41,500 | 51.4% |
| 1 | 12,300 | 85.6% |
| 10 | 4,800 | 94.4% |
| Calculated IC50 | | ~0.095 µM |
Interpretation: Compound X demonstrates a dose-dependent inhibition of Wnt-stimulated reporter activity, with a calculated IC50 of 95 nM. This result strongly suggests that Compound X is functionally engaging and inhibiting a component of the Wnt signaling pathway, consistent with the hypothesis that it targets TNIK.
Comparative Summary: Choosing the Right Tool
Both CETSA and reporter gene assays provide essential, but distinct, pieces of the target engagement puzzle. The choice of which to use—or more appropriately, in what order—depends on the specific question being asked.
Table 3: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
|---|---|---|
| Principle | Ligand-induced protein thermal stabilization[2] | Modulation of pathway-specific gene expression[5] |
| Measurement | Direct (measures physical binding) | Indirect (measures functional consequence) |
| Information Gained | Confirms direct target binding in a cellular milieu; can reveal off-targets (proteome-wide CETSA) | Confirms functional pathway modulation; provides potency (IC50/EC50); mode of action (agonist vs. antagonist) |
| Key Reagents | Specific primary antibody for the target protein | Reporter plasmids, luciferase substrates |
| Cellular Context | Can be performed in any cell line, primary cells, or even tissue[6] | Requires cells amenable to transfection and with appropriate signaling machinery |
| Throughput | Lower (Western blot) to Medium (AlphaScreen/ELISA format) | High (96- or 384-well plate format) |
| Major Advantage | Unambiguously demonstrates direct physical interaction | Provides a clear functional and potency readout |
| Major Limitation | Does not provide functional information (inhibition vs. activation) | Does not prove direct binding to the hypothesized target |
Conclusion: A Self-Validating, Orthogonal Approach
To build an unassailable case for the target engagement of this compound, a single method is insufficient. The most trustworthy and authoritative approach is to use these techniques orthogonally.
-
Hypothesize and Confirm Binding: Start with a hypothesis for the target (e.g., based on chemical similarity to known inhibitors like TNIK). Use CETSA to confirm that Compound X physically binds to and stabilizes the hypothesized target (e.g., TNIK) inside the cell. A positive thermal shift provides direct evidence of engagement.
-
Validate Functional Consequence: Follow up with a Reporter Gene Assay specific to the pathway in which the target operates (e.g., Wnt signaling). Demonstrating that Compound X inhibits the pathway with a potency that correlates with its phenotypic effects validates that the binding observed in CETSA is functionally relevant.
By combining the direct biophysical evidence from CETSA with the functional data from a reporter assay, we move beyond correlation to establish a causative link between Compound X, its molecular target, and its cellular effect. This rigorous, self-validating workflow provides the confidence needed to advance a promising molecule through the demanding pipeline of drug discovery.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Bowman, A. & Spencer, M. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
-
Celtarys Research. (n.d.). Fluorescence Polarization | FP. Retrieved from [Link]
-
Maji, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, T., et al. (2019). Development of a Cell-Based Fluorescence Polarization Biosensor Using Preproinsulin to Identify Compounds That Alter Insulin Granule Dynamics. PMC. Retrieved from [Link]
-
Liu, A. M. F., et al. (2009). Reporter gene assays. PubMed. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). Western blot. Retrieved from [Link]
-
Sharma, R., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]
-
Rocha, M. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]
-
Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Retrieved from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Retrieved from [Link]
-
Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. PubMed. Retrieved from [Link]
-
Ivanov, I., et al. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. Retrieved from [Link]
-
Wang, J., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Western blot - Wikipedia [en.wikipedia.org]
- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocat.com [biocat.com]
- 14. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-tert-butylbenzo[d]oxazol-2(3H)-one
Introduction: The Imperative of Proper Chemical Disposal
In the fields of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The compound 5-tert-butylbenzo[d]oxazol-2(3H)-one, a member of the benzoxazolone class, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal. Improper disposal poses a significant risk to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste streams. The procedures outlined are grounded in established safety principles and regulatory frameworks, ensuring a self-validating system of laboratory safety.
Part 1: Core Directive and Hazard Assessment
The foundational principle for disposing of this compound is absolute: All waste containing this compound must be treated as hazardous chemical waste.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be established by examining structurally similar compounds. The parent molecule, 2-Benzoxazolinone, is classified as harmful if swallowed or inhaled[1][2]. Other related benzoxazole derivatives are known to cause skin and eye irritation[3]. Therefore, it is imperative to assume similar or greater hazards for its tert-butyl derivative due to the potential for altered metabolic pathways and increased lipophilicity.
All personnel handling this compound must operate under the assumption that it is toxic and an irritant. Disposal must never involve drains or standard refuse containers[4][5]. The only acceptable method is collection for incineration or other approved treatments by a licensed waste disposal facility.
Part 2: Pre-Disposal Safety Protocols
Before any disposal activities commence, the following personal protective equipment (PPE) and engineering controls are mandatory. This is a non-negotiable standard for minimizing exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[6][7] | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).[2][5] | Prevents direct skin contact and potential absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or solutions should occur within a certified chemical fume hood.[3] | Minimizes the inhalation of potentially harmful dust or aerosols. |
Part 3: Step-by-Step Disposal Procedures
Adherence to a systematic waste segregation and collection protocol is essential for ensuring safe and compliant disposal.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: All waste streams must be considered hazardous. This includes:
-
Unused or expired this compound solid.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, bench paper, etc.).
-
-
Solid Waste Collection:
-
Collect pure compound waste and grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, leak-proof container made of compatible material (e.g., a high-density polyethylene (HDPE) pail).
-
The container must be clearly labeled "HAZARDOUS WASTE" and list the full chemical name: "Waste this compound".[4]
-
Keep the container sealed at all times, except when adding waste.[4]
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a dedicated, chemically-resistant (e.g., HDPE or glass) liquid waste container with a secure screw-top cap.
-
Crucially, maintain separate waste streams for halogenated and non-halogenated solvents to facilitate proper disposal by your institution's waste management provider. [8]
-
Label the container with "HAZARDOUS WASTE" and list all chemical constituents by percentage, including the target compound and all solvents.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
-
Contaminated Sharps and Labware:
-
Disposable glassware (pipettes, vials) and sharps (needles, scalpels) contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
This container must also be labeled as "HAZARDOUS WASTE" with the chemical contaminant identified.
-
Rinsing empty containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.[8] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[8]
-
-
Storage and Final Disposal:
-
Store all sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure incompatible waste streams are segregated.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or their designated contractor.
-
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If volatile solvents are involved, eliminate all sources of ignition. Ensure ventilation is adequate (fume hood sash should be kept low).
-
Don PPE: Before attempting cleanup, don the full PPE outlined in Table 1.
-
Contain and Absorb:
-
For solid spills, carefully cover the material with an inert absorbent material like vermiculite or sand. Avoid raising dust.[9]
-
For liquid spills, cover with vermiculite, sand, or a chemical spill pillow, working from the outside in.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste and must be disposed of in the solid waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.
Part 5: Visualized Disposal Workflow
The following diagram provides a clear, logical workflow for the disposal decision-making process.
Caption: Disposal decision workflow for this compound waste.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at: [Link]
-
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. Available at: [Link]
-
SAFETY DATA SHEET - 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. Thermo Fisher Scientific. Available at: [Link]
-
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, University of Notre Dame. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]
-
SAFETY DATA SHEET - 2-Benzoxazolinone. Thermo Fisher Scientific. Available at: [Link]
-
Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co. KG. Available at: [Link]
-
Hazardous Waste Listings. US Environmental Protection Agency (EPA). Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Adenosine-5- diphosphoric Acid Disodium Salt. Oxford Lab Fine Chem LLP. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vumc.org [vumc.org]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
